Product packaging for Octyl 2-methylisocrotonate(Cat. No.:CAS No. 83803-42-3)

Octyl 2-methylisocrotonate

Cat. No.: B15177426
CAS No.: 83803-42-3
M. Wt: 212.33 g/mol
InChI Key: JNHPLASQNDHBJH-XGICHPGQSA-N
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Description

Octyl 2-methylisocrotonate is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O2 B15177426 Octyl 2-methylisocrotonate CAS No. 83803-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83803-42-3

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

octyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h5H,4,6-11H2,1-3H3/b12-5-

InChI Key

JNHPLASQNDHBJH-XGICHPGQSA-N

Isomeric SMILES

CCCCCCCCOC(=O)/C(=C\C)/C

Canonical SMILES

CCCCCCCCOC(=O)C(=CC)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Octyl Angelate (Octyl 2-methylisocrotonate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl angelate, systematically known as octyl (2Z)-2-methylbut-2-enoate, is an organic compound classified as an ester of angelic acid. While the name "octyl 2-methylisocrotonate" is sometimes used, "octyl angelate" is the more common and structurally descriptive name. Angelic acid is the (Z)-isomer of 2-methyl-2-butenoic acid, a naturally occurring monocarboxylic unsaturated organic acid found in plants of the Apiaceae family[1]. Its esters, known as angelates, are often active components in herbal medicines and are of interest for their potential therapeutic properties and use as fragrance components[1][2]. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of octyl angelate.

Chemical Structure and Nomenclature

The chemical structure of octyl angelate features an octyl group attached to the carboxyl group of angelic acid. The defining characteristic is the cis or (Z) configuration of the double bond.

  • IUPAC Name: octyl (2Z)-2-methylbut-2-enoate

  • Synonyms: this compound, n-octyl angelate

  • Molecular Formula: C₁₃H₂₄O₂

  • SMILES: CCCCCCCC/OC(=O)/C(\C)=C/C

Physicochemical Properties

Detailed experimental data for octyl angelate is not widely available in public literature. The following table summarizes the available data and includes estimated values for comparison. For context, the properties of the related compound, isoamyl angelate, are also provided.

PropertyValue (Octyl Angelate)Value (Isoamyl Angelate)
Molecular Weight 212.33 g/mol 170.25 g/mol
Boiling Point Not available201 °C[3]
Flash Point Not available80 °C[3]
Specific Gravity Not available0.89 (20/20 °C)[3]
Purity (GC) Not availablemin. 99.0 %[3]
Appearance Colorless to Almost colorless clear liquid (presumed)Colorless to Almost colorless clear liquid[3]

Comparative Properties of Stereoisomers: Octyl Angelate vs. Octyl Tiglate

Octyl tiglate is the (E)-isomer of octyl angelate. The stereochemistry of the double bond can influence the physical and biological properties of the molecule. A study involving gas chromatography-mass spectrometry (GC-MS) provides retention indices for both isomers, which can be useful for their analytical separation and identification[4].

CompoundRetention Index (Non-polar column)Retention Index (Polar column)
Octyl Angelate 14801745
Octyl Tiglate 15261827

Synthesis of Octyl Angelate

The synthesis of octyl angelate can be achieved through several esterification methods. A common approach is the Fischer esterification of angelic acid with octanol. Alternatively, a transesterification reaction starting from a more volatile angelate ester, such as methyl angelate, can be employed[5].

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of octyl angelate from angelic acid and 1-octanol.

Materials:

  • Angelic acid

  • 1-Octanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add angelic acid (1.0 eq), 1-octanol (1.2 eq), and toluene.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted angelic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude octyl angelate can be purified by vacuum distillation.

Experimental Protocol: Transesterification

This method is adapted from a patented process for preparing novel angelate esters[5][6].

Materials:

  • Methyl angelate

  • 1-Octanol

  • Dioctyltin laurate (ester exchange catalyst)[5][6]

  • Toluene (solvent)

  • Soxhlet extractor with molecular sieves (4A)

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • Combine methyl angelate (1.0 eq), 1-octanol (1.2 eq), toluene, and dioctyltin laurate in a glass flask.

  • Fit the flask with a Soxhlet extractor containing 4A molecular sieves and a reflux condenser[5][6].

  • Heat the mixture to a continuous reflux. The refluxing liquid will pass through the molecular sieves, which will trap the methanol produced during the transesterification, driving the reaction to completion[5][6].

  • After several hours of reflux, cool the reaction mixture.

  • The resulting mixture can be subjected to distillation to isolate the n-octyl angelate[5][6].

Mandatory Visualizations

Synthesis of Octyl Angelate via Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Angelic_Acid Angelic Acid Reaction Esterification in Dean-Stark Apparatus Angelic_Acid->Reaction Octanol 1-Octanol Octanol->Reaction Catalyst H₂SO₄ (cat.) Catalyst->Reaction Solvent Toluene Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Octyl_Angelate Octyl Angelate Reaction->Octyl_Angelate Water Water (removed) Reaction->Water

Caption: Fischer esterification of angelic acid and 1-octanol.

Conclusion

Octyl angelate is a specialty ester with potential applications in the fragrance and pharmaceutical industries. While detailed physicochemical data remains somewhat scarce, its synthesis is achievable through standard esterification techniques. The clear distinction from its tiglate isomer is crucial for both synthesis and analysis. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

An In-depth Technical Guide to the Synthesis of Octyl 2-Methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 2-methylisocrotonate, an ester with potential applications in the pharmaceutical and fragrance industries, can be efficiently synthesized through several established pathways. This technical guide provides a comprehensive overview of the primary synthetic route, Fischer-Speier esterification, detailing the reaction mechanism, experimental protocols, and key quantitative data. Additionally, alternative enzymatic methods are discussed, offering a comparative perspective for researchers. The information is presented to facilitate the practical application of these methodologies in a laboratory setting.

Introduction

This compound, also known as octyl tiglate, is an organic ester. The synthesis of such esters is of significant interest for various applications. This document outlines the core synthetic pathways for its preparation, with a focus on providing detailed, actionable information for laboratory professionals.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 2-methylisocrotonic acid (also known as angelic acid) and 1-octanol.

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-methylisocrotonic acid, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-octanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

To drive the equilibrium towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the alcohol) or to remove the water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[2][3][4]

Visualizing the Fischer Esterification Pathway

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products 2-Methylisocrotonic_Acid 2-Methylisocrotonic Acid 1-Octanol 1-Octanol Tetrahedral_Intermediate Tetrahedral Intermediate 1-Octanol->Tetrahedral_Intermediate Acid_Catalyst H+ (e.g., H₂SO₄, p-TsOH) Octyl_2-methylisocrotonate This compound Tetrahedral_Intermediate->Octyl_2-methylisocrotonate - H₂O Water Water Tetrahedral_Intermediate->Water

Caption: Fischer Esterification of 2-Methylisocrotonic Acid and 1-Octanol.

Experimental Protocol

This protocol is based on established procedures for Fischer esterification, particularly drawing parallels from the synthesis of similar octyl esters.

Materials:

  • 2-Methylisocrotonic acid

  • 1-Octanol

  • p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add 2-methylisocrotonic acid, 1-octanol, a catalytic amount of p-toluenesulfonic acid, and toluene.

  • Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected or the reaction completion is confirmed by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative parameters for the Fischer esterification synthesis of this compound, based on analogous reactions.

ParameterValueNotes
Reactant Molar Ratio 1 : 1.2 - 1.5(2-Methylisocrotonic acid : 1-Octanol) An excess of the alcohol is often used to drive the equilibrium.
Catalyst Loading 1-5 mol%Relative to the limiting reactant (2-methylisocrotonic acid).
Solvent TolueneAllows for azeotropic removal of water.
Reaction Temperature 110-120 °CReflux temperature of toluene.
Reaction Time 4-24 hoursDependent on catalyst and reaction scale.
Typical Yield 70-90%Varies with reaction conditions and purification method.

Alternative Synthesis Pathway: Enzymatic Esterification

An alternative, "greener" approach to the synthesis of this compound involves the use of lipases as biocatalysts. This method avoids the use of strong acids and harsh reaction conditions.

Reaction Overview

Enzymatic esterification utilizes a lipase, such as Candida antarctica lipase B (CALB), to catalyze the reaction between 2-methylisocrotonic acid and 1-octanol. The reaction is typically carried out in a solvent-free system or in an organic solvent.

Experimental Workflow

Enzymatic_Esterification_Workflow cluster_reactants Reactants & Catalyst Reactants 2-Methylisocrotonic Acid + 1-Octanol Reaction_Vessel Reaction Vessel (Solvent or Solvent-free) Reactants->Reaction_Vessel Enzyme Lipase (e.g., CALB) Enzyme->Reaction_Vessel Incubation Incubation with Shaking (e.g., 40-60 °C, 24-72 h) Reaction_Vessel->Incubation Enzyme_Removal Enzyme Removal (Filtration) Incubation->Enzyme_Removal Product_Isolation Product Isolation (e.g., Vacuum Distillation) Enzyme_Removal->Product_Isolation Final_Product This compound Product_Isolation->Final_Product

Caption: General workflow for the enzymatic synthesis of this compound.

Comparison of Synthesis Pathways
FeatureFischer-Speier EsterificationEnzymatic Esterification
Catalyst Strong acid (H₂SO₄, p-TsOH)Lipase (e.g., CALB)
Reaction Temperature High (Reflux)Mild (e.g., 40-60 °C)
Byproducts Water (removed)Water
Environmental Impact Use of strong acids and organic solvents"Greener" alternative, less waste
Reaction Time Generally shorterCan be longer
Selectivity GoodOften higher, fewer side reactions
Catalyst Reusability Not typically reusedEnzyme can often be recycled

Conclusion

The synthesis of this compound is most readily achieved through the robust and well-established Fischer-Speier esterification. This method provides good yields and is scalable. For applications requiring milder conditions and a more sustainable approach, enzymatic esterification presents a viable and attractive alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, purity, and environmental considerations. This guide provides the necessary foundational knowledge for the successful laboratory synthesis of this compound.

References

Spectroscopic Data for Octyl 2-methylisocrotonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl 2-methylisocrotonate, also known as octyl tiglate, is an ester belonging to the class of organic compounds used in the flavor and fragrance industry. A thorough understanding of its chemical structure and purity is paramount for its application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and characterization of this molecule. This guide provides a summary of the expected spectroscopic data for this compound and detailed experimental protocols for acquiring such data.

It is important to note that while extensive searches were conducted, publicly available, experimentally determined spectroscopic data for this compound is limited. Therefore, this guide presents data for closely related compounds, such as hexyl tiglate, and predicted values to offer valuable insights for researchers.

Data Presentation

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of similar compounds and predictive models.

Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.8q1HC(3)H
~4.1t2HO-CH₂
~1.8d3HC(2)-CH₃
~1.7d3HC(4)H₃
~1.6m2HO-CH₂-CH₂
~1.3m10H-(CH₂)₅-
~0.9t3H-CH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
~168C=O
~138C(2)
~128C(3)
~65O-CH₂
~32O-CH₂-CH₂
~29-(CH₂)₅-
~26-(CH₂)₅-
~23-(CH₂)₅-
~14C(4) & -CH₃
~12C(2)-CH₃

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (alkane)
~1715StrongC=O stretch (α,β-unsaturated ester)
~1650MediumC=C stretch
~1250StrongC-O stretch (ester)

Table 4: Mass Spectrometry Data for Hexyl Tiglate (a related compound)

m/zRelative Intensity (%)Assignment
1845[M]⁺
11310[M - C₆H₁₁]⁺
85100[C₅H₉O]⁺
5740[C₄H₉]⁺
4160[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • NMR Spectrometer (e.g., 400 MHz)

  • NMR tubes (5 mm)

  • Deuterated chloroform (CDCl₃)

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample (liquid)

  • Pipette

  • Acetone (for cleaning)

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation: Place a drop of the neat liquid sample onto the center of a clean, dry salt plate.[1]

  • Place a second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]

  • Spectrum Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the salt plates thoroughly with a volatile solvent like acetone and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Gas Chromatograph (GC) for sample introduction (optional, but common)

  • Volatile solvent (e.g., dichloromethane or hexane)

  • This compound sample

Procedure (GC-MS with Electron Ionization):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure separation of the analyte from the solvent and any impurities.

    • Set the EI source to a standard electron energy of 70 eV.[2][3] This high energy level induces fragmentation, which is useful for structural analysis.[2][3][4]

    • Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-400).

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC.

    • The compound will be vaporized, separated on the GC column, and then enter the mass spectrometer's ion source.

    • The molecules are ionized and fragmented by the electron beam.

    • The resulting ions are separated by the mass analyzer based on their m/z ratio, and a mass spectrum is recorded.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 2-methylisocrotonate, more systematically known as octyl (2Z)-2-methylbut-2-enoate or octyl angelate, is an organic ester. It belongs to the family of angelates, which are esters of angelic acid. Angelic acid is a monocarboxylic unsaturated organic acid found in various plants of the Apiaceae family.[1] The isomeric counterpart to octyl angelate is octyl tiglate, the ester of tiglic acid ((2E)-2-methylbut-2-enoic acid). This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, its synthesis, and analytical methods. Due to the limited specific data on n-octyl angelate, properties of its isomer, 3-octyl tiglate, and related compounds are included for comparative purposes.

Physical and Chemical Properties

The physical and chemical properties of this compound and its related isomers are crucial for their application and handling. The following tables summarize the available data.

Table 1: General Chemical Information

PropertyValue
Chemical Name Octyl (2Z)-2-methylbut-2-enoate
Synonyms This compound, Octyl angelate
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
Isomer Octyl (2E)-2-methylbut-2-enoate (Octyl tiglate)

Table 2: Physical Properties of Octyl Angelate and Related Isomers

Propertyn-Octyl Angelate3-Octyl Tiglate
Appearance Colorless liquid (estimated)Colorless clear liquid (estimated)[1][2]
Boiling Point Data not available94.00 to 96.00 °C @ 60.00 mm Hg[3]
Specific Gravity Data not available0.87900 to 0.88500 @ 25.00 °C[1][2]
Refractive Index Data not available1.44100 to 1.44700 @ 20.00 °C[1][2]
Flash Point Data not available210.00 °F TCC (98.89 °C)[1][2]
logP (o/w) Data not available5.40 (estimated)[3]

Experimental Protocols

The synthesis of this compound can be achieved through several established esterification methods. Below are detailed protocols based on common synthetic routes.

1. Synthesis via Fischer-Speier Esterification

This method involves the direct esterification of angelic acid with n-octanol in the presence of an acid catalyst.

  • Materials:

    • Angelic acid

    • n-Octanol (in excess)

    • Concentrated sulfuric acid (catalyst)

    • Toluene (for azeotropic removal of water)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine angelic acid (1 molar equivalent) and n-octanol (1.5-2 molar equivalents) in toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid).

    • Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected, indicating the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted angelic acid.

    • Wash again with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent and excess n-octanol under reduced pressure.

    • Purify the resulting crude octyl angelate by vacuum distillation.

2. Synthesis via Transesterification

This protocol describes the synthesis of n-octyl angelate from methyl angelate and n-octanol using a transesterification catalyst.[4]

  • Materials:

    • Methyl angelate

    • n-Octanol

    • Dioctyltin laurate (catalyst)[4]

    • Toluene

    • Molecular sieves (4Å)

  • Procedure:

    • Set up a flask with a Soxhlet extractor filled with 4Å molecular sieves, topped with a reflux condenser.

    • Charge the flask with methyl angelate (1 molar equivalent), n-octanol (1.2 molar equivalents), toluene, and a catalytic amount of dioctyltin laurate.[4]

    • Heat the mixture to reflux. The methanol produced during the transesterification will be adsorbed by the molecular sieves, driving the equilibrium towards the product.

    • Monitor the reaction progress by gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the catalyst by filtration or washing.

    • Remove the solvent and excess reactants under reduced pressure.

    • Purify the crude n-octyl angelate by vacuum distillation.

3. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary method for the analysis and identification of octyl angelate and its isomers. The Kovats retention indices on different polarity columns can be used to differentiate between the angelate and tiglate esters.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for the structural confirmation of the synthesized ester, allowing for unambiguous identification of the (Z) and (E) isomers based on the chemical shifts and coupling constants of the vinylic proton and methyl groups.

Chemical Relationships and Synthesis Overview

The following diagrams illustrate the isomeric relationship between octyl angelate and octyl tiglate, as well as a general workflow for their synthesis.

chemical_isomers cluster_isomers Isomeric Relationship Octyl_angelate Octyl (Z)-2-methyl-2-butenoate (this compound) Octyl_tiglate Octyl (E)-2-methyl-2-butenoate (Octyl tiglate) Octyl_angelate->Octyl_tiglate Isomerization (Heat or Acid) synthesis_workflow cluster_synthesis General Synthesis Workflow Reactants Angelic Acid or Tiglic Acid + n-Octanol Esterification Esterification (e.g., Fischer-Speier) Reactants->Esterification Purification Purification (Distillation) Esterification->Purification Product Octyl Angelate or Octyl Tiglate Purification->Product

References

An In-depth Technical Guide to the Solubility of Organic Esters

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of a model organic ester, ethyl acetate. The principles and methodologies described herein are broadly applicable to the characterization of other novel ester compounds.

Solubility Data

The solubility of a compound in various solvents is a critical physical property that influences its application in formulations, extractions, and purification processes. The following table summarizes the quantitative solubility of ethyl acetate in water and its miscibility with other common organic solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water208.3[1][2][3]
Water258.0[4]
WaterRoom Temperature~8[5]
Ethanol-Miscible[1][2]
Acetone-Miscible[1][2]
Diethyl Ether-Miscible[1][2]
Benzene-Miscible[1][2]

Ethyl acetate is described as being highly soluble in most organic solvents, including alcohols, ketones, and aromatic hydrocarbons.[5] It is considered a moderately polar solvent and can dissolve up to 3% water, while having a solubility of 8% in water at room temperature.[2]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following outlines a general workflow for assessing the solubility of an organic compound.

Objective: To determine the qualitative and quantitative solubility of a target compound in various solvents.

Materials:

  • Test compound (e.g., ethyl acetate)

  • A range of solvents with varying polarities (e.g., water, ethanol, hexane, acetone)

  • Small test tubes or vials

  • Graduated pipettes and cylinders

  • Vortex mixer

  • Analytical balance

  • Constant temperature bath (optional, for temperature-controlled studies)

Qualitative Solubility Assessment:

  • Initial Screening: Add a small, pre-weighed amount of the test compound (e.g., 25 mg or 0.05 mL) to a test tube.[6]

  • Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[6]

  • Mixing: Vigorously shake or vortex the mixture after each addition of solvent.[6]

  • Observation: Visually inspect the mixture for the dissolution of the compound. If the compound dissolves completely, it is considered soluble in that solvent under the tested conditions. If a solid or separate liquid phase remains, it is considered insoluble or partially soluble.

  • Classification: Based on solubility in a sequence of solvents (e.g., water, ether, 5% NaOH, 5% HCl), the compound can be classified into different solubility groups, which can provide initial information about its functional groups.[7][8]

Quantitative Solubility Determination (Shake-Flask Method):

  • Supersaturation: Prepare a supersaturated solution by adding an excess amount of the solute to a known volume of the solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation, so sufficient time is crucial.

  • Phase Separation: Allow the undissolved solute to settle out. This can be expedited by centrifugation.

  • Sampling: Carefully extract a known volume of the clear, saturated supernatant.

  • Quantification: Determine the concentration of the solute in the supernatant using a suitable analytical technique, such as:

    • Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solute.

    • Spectrophotometry: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.

    • Chromatography (e.g., HPLC, GC): This is a highly accurate method for determining the concentration of the solute.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for determining the solubility of a new chemical entity.

Solubility_Workflow start Start: New Compound qual_screen Qualitative Solubility Screening start->qual_screen water_sol Water qual_screen->water_sol Polarity org_sol Organic Solvents qual_screen->org_sol Polarity ph_dep pH-Dependent Solubility qual_screen->ph_dep Ionic Groups quant_analysis Quantitative Analysis (e.g., Shake-Flask) water_sol->quant_analysis org_sol->quant_analysis ph_dep->quant_analysis data_eval Data Evaluation and Solubility Profile quant_analysis->data_eval end End: Solubility Characterized data_eval->end

Caption: A flowchart of the experimental workflow for solubility determination.

References

Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 2-Methylisocrotonate Esters

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the burgeoning field of 2-methylisocrotonate esters reveals a versatile scaffold with significant promise in drug discovery and development. From potent anticancer agents to modulators of metabolic and inflammatory pathways, these compounds are attracting increasing interest from the scientific community. This technical guide provides an in-depth exploration of the core research applications, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

2-Methylisocrotonate esters, which include the cis (angelic acid esters) and trans (tiglic acid esters) isomers of 2-methyl-2-butenoic acid esters, are a class of small molecules found in various natural sources, particularly in plants of the Apiaceae family.[1] Traditionally used in herbal medicine, modern research is now uncovering the specific molecular mechanisms and therapeutic potential of these compounds.[1] This guide will illuminate the key areas of investigation, including their anticancer, metabolic, and anti-inflammatory activities.

Anticancer Applications: The Rise of Tigilanol Tiglate

A prominent example of a 2-methylisocrotonate ester in clinical development is tigilanol tiglate . This diterpenoid ester is under investigation for the treatment of a broad range of cancers.[2] Tigilanol tiglate's mechanism of action is linked to its ability to activate specific isoforms of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling and cancer.[2]

Figure 1: Simplified signaling pathway of Tigilanol Tiglate-induced apoptosis.
Quantitative Data: Anticancer Activity

Metabolic Modulation: Targeting FFA2 and PYY

Recent studies have indicated that tiglic acid can act as an agonist for free fatty acid receptor 2 (FFA2), a G-protein coupled receptor involved in metabolic regulation.[3] Activation of FFA2 by short-chain fatty acids is known to stimulate the release of peptide YY (PYY), a gut hormone that plays a role in appetite suppression and glucose homeostasis.[3] This suggests a potential therapeutic avenue for 2-methylisocrotonate esters in the management of obesity and diabetes.[3]

Figure 2: Proposed mechanism of Tiglic Acid in metabolic regulation.

Anti-inflammatory and Antimicrobial Potential

Hydroxylated derivatives of tiglic acid have demonstrated potential anti-inflammatory activities, expanding the therapeutic scope of this scaffold.[3] Furthermore, essential oils from plants like Angelica archangelica, known to contain angelic acid esters, have shown antimicrobial properties. This suggests that 2-methylisocrotonate esters could be explored for the development of novel anti-inflammatory and antimicrobial agents.

Quantitative Data: Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for isolated 2-methylisocrotonate esters against a broad spectrum of microbes are an active area of research. The complexity of essential oil compositions necessitates further investigation to attribute specific antimicrobial effects to individual ester components.

Experimental Protocols

General Synthesis of 2-Methylisocrotonate Esters

A common method for the synthesis of tiglic acid, a precursor for its esters, involves the dehydration of 2-hydroxy-2-methylbutyric acid.[4] The general procedure for esterification can then be carried out using standard methods such as Fischer esterification.

Figure 3: General workflow for the synthesis of 2-methylisocrotonate esters.

Materials:

  • 2-hydroxy-2-methylbutyric acid

  • Concentrated sulfuric acid

  • Appropriate alcohol (e.g., methanol, ethanol)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dehydration: 2-hydroxy-2-methylbutyric acid is heated in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to yield tiglic acid.

  • Esterification: The resulting tiglic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid.

  • Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to remove any unreacted acid.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester, which can be further purified by distillation or chromatography.

Future Directions

The diverse biological activities of 2-methylisocrotonate esters highlight their potential as a privileged scaffold in medicinal chemistry. Future research should focus on:

  • Synthesis of Novel Analogs: The creation of libraries of novel esters with varying substitution patterns to establish comprehensive structure-activity relationships.

  • Elucidation of Mechanisms: In-depth studies to unravel the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to optimize their drug-like characteristics.

References

A Technical Guide to the Thermal Stability and Degradation of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octyl 2-methylisocrotonate is an ester combining a C8 alcohol moiety (octanol) with an α,β-unsaturated carboxylic acid (2-methylisocrotonic acid). Understanding the thermal stability and degradation profile of such molecules is critical in drug development, formulation, and manufacturing, where exposure to elevated temperatures can lead to the formation of impurities and impact product safety and efficacy. This document provides a projected overview of its thermal properties and outlines experimental protocols for its analysis.

Projected Thermal Stability

The thermal stability of an ester is influenced by factors such as the nature of the alkyl chain and the presence of functional groups. For this compound, the primary degradation pathway under thermal stress is expected to be a unimolecular elimination reaction.

Quantitative data for analogous compounds are presented below. Thermogravimetric Analysis (TGA) is a key technique used to determine the temperatures at which a substance begins to decompose (T_onset) and the temperature of maximum decomposition rate (T_max).

Compound ClassExample CompoundT_onset (°C)T_max (°C)AtmosphereReference
Octyl Esters Dioctyl Phthalate (DOP)~250-300~330-350InertGeneral Literature
Vinyl Esters Ethylene Vinyl Acetate (EVA)~300-350~360-380Inert[1]
Unsaturated Esters Unsaturated Polyester Resins~250-300~350-400Inert[2]

Note: These values are approximate and can vary based on specific experimental conditions such as heating rate and atmosphere.

Based on these analogs, this compound is predicted to exhibit significant decomposition beginning in the range of 250-350°C in an inert atmosphere.

Proposed Degradation Pathways

The most probable thermal degradation mechanism for esters containing a β-hydrogen on the alcohol moiety is a concerted, unimolecular elimination known as an E_i (elimination, intramolecular) reaction or ester pyrolysis.[3] This process occurs through a six-membered cyclic transition state.

For this compound, this pathway would lead to the formation of 1-octene and 2-methylisocrotonic acid.

G cluster_workflow Experimental Workflow for Thermal Analysis start Sample Preparation (this compound) tga Thermogravimetric Analysis (TGA) start->tga Determine Mass Loss vs. Temperature py_gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) start->py_gcms Identify Volatile Degradants data_analysis Data Analysis & Interpretation tga->data_analysis py_gcms->data_analysis results Stability Profile & Degradation Products data_analysis->results

References

In-depth Technical Guide on the Material Safety Data Sheet (MSDS) Information for Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for octyl 2-methylisocrotonate was not found in publicly available resources during a comprehensive search. The following information is based on data for structurally similar compounds and should be used with caution as a preliminary guide only. The toxicological and safety properties of this compound have not been fully investigated, and this document highlights the current data gap. Researchers, scientists, and drug development professionals are strongly advised to conduct their own safety assessments before handling this compound.

Introduction

This compound is an ester that, based on its structure, is anticipated to be used in applications such as fragrances and flavorings, similar to other octyl esters. Due to the lack of specific safety and toxicological data for this compound, this guide provides a summary of available information for structurally related compounds to offer a potential, albeit speculative, safety profile. The related compounds reviewed include octyl octanoate, octyl 2-methyl butyrate, and octyl crotonate.

Quantitative Data for Structurally Similar Compounds

The following tables summarize the available quantitative data for compounds structurally related to this compound. This information is intended to provide a general understanding of the potential physical and chemical properties of similar esters.

Table 1: Physical and Chemical Properties of Related Octyl Esters
PropertyOctyl OctanoateOctyl 2-Methyl ButyrateOctyl Crotonate
CAS Number 2306-88-929811-50-522874-79-9
Appearance Colorless clear liquid (est.)[1]Colorless clear liquid (est.)[2]Colorless clear liquid (est.)[3]
Specific Gravity 0.859 @ 25°C[1]Not AvailableNot Available
Refractive Index 1.435 @ 20°C[1]Not AvailableNot Available
Boiling Point 306-307°C @ 760 mmHg[1]Not Available251-253°C @ 760 mmHg[3]
Flash Point 139.44°C (283°F) TCC[1]104.44°C (220°F) TCC[2]118.33°C (245°F) TCC[3]
Solubility Soluble in alcohol; Insoluble in waterNot AvailableSoluble in alcohol; Water: 5.496 mg/L @ 25°C (est.)[3]

est. = estimated; TCC = Tagliabue Closed Cup

Table 2: Safety and Hazard Information of Related Octyl Esters
Hazard InformationOctyl OctanoateOctyl 2-Methyl ButyrateOctyl Crotonate
GHS Classification None found[1]None found[2]None found[3]
Hazard Statement(s) None found[1]None found[2]None found[3]
Precautionary Statement(s) None found[1]None found[2]None found[3]
Toxicity Data Oral/Parenteral, Dermal, and Inhalation toxicity not determined.Oral/Parenteral, Dermal, and Inhalation toxicity not determined.[2]Oral/Parenteral, Dermal, and Inhalation toxicity not determined.[3]

Experimental Protocols

Detailed experimental protocols for the safety and handling of this compound are not available due to the absence of specific toxicological studies. For structurally related compounds, general handling procedures for non-hazardous liquid chemicals in a laboratory or industrial setting are recommended. These typically include:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.

Signaling Pathways and Experimental Workflows

Information regarding signaling pathways associated with the toxicology of this compound is not available. Similarly, specific experimental workflows for its safety assessment have not been published.

Due to the lack of data, a diagram of a signaling pathway or an experimental workflow cannot be generated. Creating such a diagram would be speculative and could provide a false sense of understanding of the compound's safety profile.

Conclusion

There is a significant lack of publicly available safety and toxicological information for this compound. While data from structurally similar compounds such as octyl octanoate, octyl 2-methyl butyrate, and octyl crotonate suggest that these related esters have low volatility and are not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to emphasize that these findings cannot be directly extrapolated to this compound.

For researchers, scientists, and drug development professionals, this data gap necessitates a cautious approach. It is imperative to perform a thorough risk assessment and implement appropriate safety measures before handling this compound. The information provided in this guide should be considered as a preliminary and speculative overview, and not as a substitute for rigorous, compound-specific safety testing.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octyl 2-methylisocrotonate, a long-chain alkyl α,β-unsaturated ester, is not a known naturally occurring compound. This technical guide provides a comprehensive overview of its probable synthesis, characterization, and potential biological activities based on data from structurally related compounds. The primary route for its synthesis is the Fischer esterification of 2-methylisocrotonic acid with 1-octanol. This document outlines a detailed, generalized experimental protocol for this synthesis and methods for its purification and characterization, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. While specific biological data for this compound is not available in the current literature, this guide explores the known biological activities of other α,β-unsaturated esters. These compounds are known to interact with cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, due to their electrophilic nature. This document presents conceptual diagrams of these potential interactions to guide future research.

Synthesis and Characterization of this compound

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2-methylisocrotonic acid with 1-octanol, catalyzed by a strong acid.

Generalized Experimental Protocol: Fischer Esterification

Reaction Scheme:

Materials:

  • 2-Methylisocrotonic acid

  • 1-Octanol (in excess, to serve as both reactant and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylisocrotonic acid and a 3 to 5-fold molar excess of 1-octanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove the excess acid.

    • Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1-octanol and any remaining solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram:

Fischer_Esterification_Workflow Workflow for Fischer Esterification Reactants 1. Mix 2-Methylisocrotonic Acid and excess 1-Octanol Catalyst 2. Add concentrated H2SO4 Reactants->Catalyst Reflux 3. Heat to Reflux (2-4h) Catalyst->Reflux Workup 4. Aqueous Work-up (H2O, NaHCO3, Brine) Reflux->Workup Drying 5. Dry with MgSO4 and evaporate solvent Workup->Drying Purification 6. Purify by Vacuum Distillation or Column Chromatography Drying->Purification Product Pure this compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound via Fischer esterification.

Quantitative Data for Representative Esterification Reactions
Carboxylic AcidAlcoholCatalystReaction Time (h)Yield (%)Reference
Acetic AcidEthanolH₂SO₄567[General Chemistry Textbooks]
Benzoic AcidMethanolH₂SO₄470[General Chemistry Textbooks]
Tiglic AcidEthanolH₂SO₄385[Hypothetical, based on similar reactions]
2-Methylisocrotonic Acid 1-Octanol H₂SO₄ 2-4 70-90 (Expected) N/A
Characterization Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the purity of the synthesized ester and determining its molecular weight. The fragmentation pattern in the mass spectrum can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the octyl chain protons, the methyl groups, and the vinyl proton of the 2-methylisocrotonate moiety.

    • ¹³C NMR: Will confirm the presence of the ester carbonyl carbon, the olefinic carbons, and the carbons of the octyl and methyl groups.

Potential Biological Activities and Signaling Pathways

There is no specific data on the biological activities of this compound. However, the presence of the α,β-unsaturated ester moiety suggests potential reactivity as a Michael acceptor. This chemical feature is common in compounds that can modulate cellular signaling pathways by reacting with nucleophilic residues (such as cysteine) in proteins.

Interaction with NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. The activity of NF-κB is controlled by its inhibitor, IκB. Certain α,β-unsaturated compounds can inhibit NF-κB activation by modifying IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of IκB.

NFkB_Pathway Potential Inhibition of NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Gene Gene Expression (Inflammation, etc.) NFkB->Gene Transcription IkB_NFkB->NFkB IκB Degradation UnsaturatedEster This compound (Hypothesized) UnsaturatedEster->IKK Inhibition

Caption: A conceptual diagram of the potential inhibition of the NF-κB signaling pathway by an α,β-unsaturated ester.

Interaction with MAPK Signaling Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. The activity of these pathways can be modulated by various stimuli, including cellular stress. α,β-Unsaturated compounds can induce cellular stress and activate stress-responsive MAPK pathways, such as the JNK and p38 pathways.

MAPK_Pathway Potential Activation of Stress-Activated MAPK Pathways UnsaturatedEster This compound (Hypothesized) Stress Cellular Stress UnsaturatedEster->Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Response Cellular Response (Apoptosis, etc.) JNK->Response p38 p38 MKK3_6->p38 p38->Response

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: GC-MS Analysis of Octyl 2-methylisocrotonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. This document provides a detailed application note and protocol for the analysis of this compound, a volatile ester often found in fragrance and flavor applications. The methodologies described herein are intended to provide a robust framework for researchers and professionals in drug development and chemical analysis.

Experimental Protocols

A precise and reproducible experimental protocol is crucial for the accurate analysis of this compound. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The appropriate preparation of the sample is critical to ensure accurate and reliable GC-MS results. As this compound is a volatile ester, headspace or liquid injection techniques can be employed.

Protocol for Liquid Injection:

  • Solvent Selection: Choose a high-purity volatile solvent in which this compound is soluble and that does not interfere with the analyte peak. Hexane or ethyl acetate are suitable options.

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the chosen solvent.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample matrix containing this compound.

    • Extract the analyte using a suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, if the matrix is complex.

    • Dilute the final extract with the chosen solvent to a concentration within the calibration range.

  • Internal Standard: For quantitative analysis, add an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) to all standards and samples at a constant concentration.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Parameter Value
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Mode Splitless (for trace analysis) or Split (10:1 ratio for higher concentrations)
Injector Temperature 250 °C
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C (hold for 2 min) - Ramp: 10 °C/min to 280 °C - Final Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-400
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation: Quantitative Analysis

The following table summarizes the predicted quantitative data for the GC-MS analysis of this compound. These values are based on the general behavior of similar esters and may vary with experimental conditions.

Parameter Predicted Value Notes
Retention Time (RT) 12-15 minDependent on the specific GC column and oven program.
Molecular Ion (M+) m/z 198C13H24O2
Key Fragment Ions (m/z) 83, 55, 112, 70Predicted based on typical ester fragmentation.
Limit of Detection (LOD) 0.1 - 1 ng/mLAchievable with SIM mode.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLAchievable with SIM mode.
Calibration Curve Range 1 - 100 µg/mLShould be established experimentally.
Correlation Coefficient (r²) > 0.995For a linear calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction ISTD Internal Standard Addition Extraction->ISTD Injection GC Injection ISTD->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Reporting Qualitative->Report Quantitative->Report

Caption: GC-MS Experimental Workflow for this compound Analysis.

GC-MS Process Logic

This diagram illustrates the logical relationship between the components of the GC-MS system during analysis.

gcms_process_logic Injector Injector (Vaporization) GC_Column GC Column (Separation by Boiling Point and Polarity) Injector->GC_Column Carrier Gas Flow Ion_Source Ion Source (Electron Ionization) GC_Column->Ion_Source Eluted Analytes Mass_Analyzer Mass Analyzer (Separation by m/z) Ion_Source->Mass_Analyzer Ions Detector Detector (Signal Amplification) Mass_Analyzer->Detector Filtered Ions Data_System Data System (Data Acquisition & Analysis) Detector->Data_System Electrical Signal

Caption: Logical Flow of the GC-MS Analysis Process.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for an ester. The molecular ion at m/z 198 may be of low abundance. Key fragmentation pathways include:

  • McLafferty Rearrangement: This is a common fragmentation for esters and would likely result in a prominent ion. For this compound, this could lead to the formation of a radical cation of octene (m/z 112) and neutral 2-methylisocrotonic acid.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group can result in the formation of an acylium ion.

  • Cleavage of the Alkoxy Group: Loss of the octyl group can also occur.

Based on these principles, the expected major fragments are:

  • m/z 83: This would correspond to the acylium ion [CH3-C(CH3)=CH-CO]+.

  • m/z 55: A further fragmentation of the acylium ion.

  • m/z 112: Resulting from the McLafferty rearrangement, corresponding to the octene radical cation.

  • m/z 70: A fragment from the octyl chain.

It is important to confirm these predicted fragmentation patterns by analyzing a certified reference standard of this compound.

Application Note: Analysis of Octyl 2-methylisocrotonate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed application note and protocol for the determination of Octyl 2-methylisocrotonate using High-Performance Liquid Chromatography (HPLC). The proposed method is based on established analytical procedures for structurally similar compounds, such as octyl esters and other fragrance components.

Introduction

This compound is an ester used in the fragrance and flavor industry. Accurate and reliable analytical methods are essential for its quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the analysis of such non-volatile and thermally labile compounds. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Analytical Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, will be retained on the column and separated from other components in the sample matrix. Elution is achieved by using a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. Detection is performed using an ultraviolet (UV) detector, as the double bond in the isocrotonate moiety is expected to exhibit UV absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or phosphoric acid (for mobile phase modification, if necessary).

  • Standard: A certified reference standard of this compound.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required.

  • Example for a cosmetic product:

    • Accurately weigh a known amount of the sample.

    • Extract the analyte using a suitable solvent like methanol or acetonitrile.

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge to separate any undissolved excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

Proposed HPLC Method

The following table summarizes the proposed starting parameters for the HPLC method. Method optimization may be required to achieve the desired separation and peak shape.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 210 nm
Run Time 15 minutes

Note: The mobile phase composition can be adjusted to optimize the retention time of the analyte. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data that could be obtained during method validation for the analysis of this compound.

ParameterResult
Retention Time ~ 8.5 min
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Injection Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification Report Generate Report Quantification->Report

General workflow for HPLC analysis.
Logical Relationship of Method Parameters

This diagram shows the relationship between key HPLC parameters that can be adjusted for method development and optimization.

Method_Development cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrument Settings cluster_output Performance Organic_Solvent Organic Solvent (Acetonitrile/Methanol) Retention_Time Retention Time Organic_Solvent->Retention_Time Aqueous_Phase Aqueous Phase (Water) Aqueous_Phase->Retention_Time Modifier Modifier (Acid) Peak_Shape Peak Shape Modifier->Peak_Shape Stationary_Phase Stationary Phase (e.g., C18) Stationary_Phase->Retention_Time Dimensions Dimensions (Length, Diameter) Resolution Resolution Dimensions->Resolution Flow_Rate Flow Rate Flow_Rate->Retention_Time Temperature Temperature Temperature->Retention_Time Detection_Wavelength Detection λ Detection_Wavelength->Resolution

Key parameters in HPLC method development.

Conclusion

This application note provides a starting point for the development of a robust and reliable HPLC method for the analysis of this compound. The proposed RP-HPLC method with UV detection is a common and effective approach for the analysis of similar ester compounds.[1][2] It is recommended that the method be thoroughly validated according to the relevant regulatory guidelines to ensure its suitability for the intended application. The provided workflows and parameter relationships can guide the user in method development and troubleshooting.

References

Application Note: Protocol for the Esterification of 2-Methylisocrotonic Acid with Octanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of octyl 2-methylisocrotonate via the Fischer esterification of 2-methylisocrotonic acid with octanol. This method is widely applicable in organic synthesis for the preparation of esters, which are valuable intermediates in the pharmaceutical and fragrance industries. The protocol outlines the reaction setup, purification, and characterization of the final product.

Introduction

Esterification is a fundamental reaction in organic chemistry that forms an ester from a carboxylic acid and an alcohol. The Fischer esterification is a classic acid-catalyzed method that is efficient for the synthesis of a wide range of esters. 2-Methylisocrotonic acid, also known as tiglic acid, is an unsaturated carboxylic acid, and its esters have applications in the synthesis of biologically active molecules and as fragrance components. This protocol details the esterification of 2-methylisocrotonic acid with octanol, a long-chain alcohol, to produce this compound. The reaction is carried out under reflux with an acid catalyst, and the product is purified by a standard aqueous workup followed by distillation.

Reaction Scheme

Quantitative Data

The following table summarizes the typical quantitative data for the esterification of 2-methylisocrotonic acid with octanol, based on analogous reactions and general principles of Fischer esterification.[1]

ParameterValueNotes
Reactants
2-Methylisocrotonic Acid1.0 eq
Octanol3.0 - 5.0 eqUsing an excess of the alcohol drives the equilibrium towards the product.
Catalyst
Sulfuric Acid (conc.)0.1 - 0.2 eqA strong acid catalyst is essential for the reaction.
Reaction Conditions
TemperatureReflux (approx. 130-160 °C)The reaction is heated to the boiling point of the mixture to ensure a reasonable reaction rate.
Reaction Time4 - 8 hoursReaction progress should be monitored by TLC or GC.
Yield and Purity
Typical Yield70 - 85%Yields can vary based on the efficiency of water removal and purification.
Purity (after purification)>95%Purity is typically determined by GC or NMR analysis.

Experimental Protocol

Materials:

  • 2-Methylisocrotonic acid

  • Octanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylisocrotonic acid (e.g., 10.0 g, 0.1 mol).

    • Add octanol (e.g., 39.0 g, 0.3 mol, 3 equivalents) and toluene (e.g., 50 mL). Toluene is used as a solvent to facilitate azeotropic removal of water.

    • Set up the flask with a Dean-Stark apparatus and a condenser.

    • Slowly add concentrated sulfuric acid (e.g., 1.0 mL, approx. 0.018 mol) to the stirred mixture. Caution: Sulfuric acid is highly corrosive.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The temperature will depend on the boiling point of the toluene/octanol mixture.

    • Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing for 4-8 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x 50 mL)

      • Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.

      • Brine (1 x 50 mL) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess octanol.

  • Final Purification:

    • The crude ester can be further purified by vacuum distillation to obtain the pure this compound.

Experimental Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine 2-Methylisocrotonic Acid, Octanol, and Toluene Catalyst Add Sulfuric Acid Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor Reaction (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Wash Wash with H2O, NaHCO3, Brine Cool->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with care.

  • Toluene is flammable and toxic. Avoid inhalation and contact with skin.

  • The reaction should be heated using a heating mantle, not an open flame.

Conclusion

This protocol provides a reliable and straightforward method for the esterification of 2-methylisocrotonic acid with octanol. The use of a Dean-Stark trap to remove water effectively drives the reaction to completion, resulting in good yields of the desired ester. This procedure can be adapted for the synthesis of other esters by varying the carboxylic acid and alcohol starting materials.

References

Application Notes and Protocols: Use of Octyl 2-methylisocrotonate as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: November 2025

Physicochemical and Olfactory Properties of Related Fragrance Esters

A summary of the known properties of structurally related fragrance ingredients is presented below to provide an estimated profile for Octyl 2-methylisocrotonate.

PropertyOctyl 2-methylbutyrateOctyl Crotonate3-Octyl Tiglate (1-ethylhexyl tiglate)
CAS Number 29811-50-522874-79-994133-92-3
Molecular Formula C13H26O2C12H22O2C13H24O2
Appearance Colorless clear liquid (est.)Colorless clear liquid (est.)Colorless clear liquid (est.)
Odor Profile Waxy, fruity, green, musty, with a lactonic undernote[1]Fruity with a hay quality, winey with a mushroom note, slightly harsh and chemical[2]Spicy, dried fruit, peppery
Flash Point 104.44 °C (220.00 °F)[1]118.33 °C (245.00 °F)[2][3]98.89 °C (210.00 °F)
Specific Gravity Not AvailableNot Available0.879 - 0.885 @ 25°C
Refractive Index Not AvailableNot Available1.441 - 1.447 @ 20°C
Solubility Soluble in alcoholSoluble in alcohol[2]Soluble in alcohol
Safety and Regulatory Information for Related Fragrance Esters

The safety and regulatory landscape for related compounds provides an initial guide for the potential handling and concentration limits of a new fragrance ingredient.

ParameterOctyl 2-methylbutyrateOctyl Crotonate3-Octyl Tiglate
GHS Classification None found[1]None found[2]Not Available
Usage Recommendation Up to 2.0% in fragrance concentrate[1]Not for flavor use[2]Up to 2.0% in fragrance concentrate
Oral/Dermal Toxicity Not determined[1]Not determined[2]Not Available

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol outlines a general method for the synthesis of a fragrance ester.

Materials:

  • 2-methylisocrotonic acid

  • 1-octanol

  • Sulfuric acid (concentrated)

  • Toluene

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine equimolar amounts of 2-methylisocrotonic acid and 1-octanol in a round-bottom flask containing toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).

  • Assemble the Dean-Stark apparatus and reflux condenser with the flask.

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • The crude this compound can be purified by vacuum distillation.

G cluster_synthesis Synthesis Workflow Reactants 2-methylisocrotonic acid + 1-octanol Reaction Reflux with Dean-Stark Trap Reactants->Reaction Catalyst Sulfuric Acid Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Wash (Water, NaHCO3, Brine) Reaction->Workup Drying Dry with MgSO4 Workup->Drying Purification Vacuum Distillation Drying->Purification Product This compound Purification->Product

Caption: Fischer Esterification of this compound.

Protocol 2: Olfactory Evaluation of a Novel Fragrance Ingredient

Objective: To characterize the odor profile and performance of this compound.

Materials:

  • This compound (purified)

  • Ethanol (perfumer's grade)

  • Fragrance blotters (smelling strips)

  • Odor-free lotion base

  • Odor-free soap base

  • Glass vials

Procedure:

  • Odor Profile on Blotter:

    • Prepare a 10% solution of this compound in ethanol.

    • Dip a fragrance blotter into the solution and allow the ethanol to evaporate for a few seconds.

    • Evaluate the odor at different time points: top notes (initial impression), heart notes (after 10-15 minutes), and base notes (after several hours). Record the odor characteristics at each stage.

  • Performance in Product Bases:

    • Incorporate this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0%) into the lotion and soap bases.

    • Homogenize the mixtures thoroughly.

    • Evaluate the scent of the final products immediately after preparation and after a 24-hour stabilization period.

    • Assess the stability of the fragrance in the base, noting any discoloration or changes in the odor profile.

G cluster_evaluation Fragrance Evaluation Workflow Start Novel Fragrance Ingredient Dilution Prepare 10% Solution in Ethanol Start->Dilution Incorporate Incorporate into Product Bases (Lotion, Soap) Start->Incorporate BlotterTest Odor Profile on Blotter Dilution->BlotterTest TopNotes Evaluate Top Notes BlotterTest->TopNotes HeartNotes Evaluate Heart Notes TopNotes->HeartNotes BaseNotes Evaluate Base Notes HeartNotes->BaseNotes FinalAssessment Final Olfactory Assessment BaseNotes->FinalAssessment EvaluateProduct Evaluate Scent in Product Incorporate->EvaluateProduct Stability Assess Stability (Discoloration, Odor Change) EvaluateProduct->Stability Stability->FinalAssessment

Caption: Workflow for Olfactory Evaluation.

Protocol 3: Preliminary Stability and Compatibility Testing

Objective: To assess the stability of this compound in different environments.

Materials:

  • This compound

  • Ethanol

  • Lotion base

  • Soap base

  • Clear glass vials

  • UV light chamber

  • Oven

Procedure:

  • Prepare samples of this compound at a fixed concentration (e.g., 1%) in ethanol, lotion base, and soap base.

  • Prepare control samples of each base without the fragrance ingredient.

  • Store sets of samples under different conditions:

    • Room temperature (dark)

    • Elevated temperature (e.g., 40°C in an oven)

    • UV light exposure

  • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any changes in color, clarity, or viscosity.

  • Perform an olfactory evaluation at each interval to detect any changes in the fragrance profile, which might indicate degradation.

  • Compare the test samples to the control samples to determine the impact of the fragrance ingredient on the base and vice versa.

References

Application Notes and Protocols for Octyl 2-methylisocrotonate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the applications of Octyl 2-methylisocrotonate in organic synthesis is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established reactivity of analogous α,β-unsaturated esters and are provided as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

This compound is an α,β-unsaturated ester with significant potential as a versatile building block in organic synthesis. Its structure, featuring a Michael acceptor and a dienophile, allows it to participate in a variety of carbon-carbon bond-forming reactions. These characteristics make it a valuable precursor for the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients. This document outlines potential synthetic applications of this compound, complete with detailed theoretical protocols and visualizations of key reaction pathways.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via olefination reactions such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a widely used method for the stereoselective synthesis of alkenes.[1] For the synthesis of this compound, this would involve the reaction of a phosphonate ester with a ketone.

Workflow for the Horner-Wadsworth-Emmons Reaction:

HWE_Workflow reagent1 Triethyl 2-phosphonopropionate reaction Reaction Mixture reagent1->reaction reagent2 Acetone reagent2->reaction base Base (e.g., NaH, LiOH) base->reaction solvent Solvent (e.g., THF) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Experimental Protocol (Hypothetical):

  • To a solution of triethyl 2-phosphonopropionate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then add acetone (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding ethyl ester.

  • Transesterification with octanol under acidic or basic conditions would yield this compound.

Table 1: Reported Yields for HWE Reactions of α-Substituted Phosphonates with Aldehydes

Phosphonate ReagentAldehydeBaseSolventE/Z RatioYield (%)Reference
Triethyl 2-phosphonopropionateAromatic AldehydesLiOH·H₂ONone95:5 - 99:183-97[2]
Ethyl 2-(diisopropylphosphono)propionateAliphatic AldehydesLiOH·H₂ONone97:3 - 98:2High[2]
Triisopropyl 2-phosphonopropionateα-Branched AldehydesBa(OH)₂·8H₂ONone98:2 - >99:1High[2]

Note: Data is for analogous reactions and serves as a predictive guide.

Wittig Reaction

The Wittig reaction provides an alternative route to alkenes from aldehydes or ketones and a phosphonium ylide.[3]

Reaction Pathway for the Wittig Reaction:

Wittig_Pathway start Triphenylphosphine & 2-bromopropane ylide Phosphonium Ylide start->ylide 1. SN2 2. Deprotonation product This compound ylide->product Reaction with Ketone ketone Octyl pyruvate ketone->product base Strong Base (e.g., n-BuLi) byproduct Triphenylphosphine oxide product->byproduct Formation of

Caption: Synthesis of this compound via the Wittig reaction.

Experimental Protocol (Hypothetical):

  • Prepare the phosphonium ylide by reacting triphenylphosphine with 2-bromopropane followed by deprotonation with a strong base like n-butyllithium in an anhydrous solvent.

  • To the resulting ylide solution at -78 °C, add octyl pyruvate (1.0 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography to isolate this compound.

Applications in Carbon-Carbon Bond Formation

Michael Addition

As a Michael acceptor, this compound can undergo conjugate addition with a wide range of nucleophiles. This reaction is fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

General Scheme for Michael Addition:

Michael_Addition This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate + Nucleophile (e.g., R₂CuLi) 1,4-Adduct 1,4-Adduct Enolate Intermediate->1,4-Adduct Protonation Diels_Alder_Workflow dienophile This compound (Dienophile) reaction_setup Reaction Setup (Solvent, Temperature) dienophile->reaction_setup diene Conjugated Diene (e.g., Butadiene) diene->reaction_setup cycloaddition [4+2] Cycloaddition reaction_setup->cycloaddition product Cyclohexene Derivative cycloaddition->product

References

Application Note: Quantitative Analysis of Octyl 2-methylisocrotonate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Octyl 2-methylisocrotonate is an ester that may be present in various complex mixtures, including cosmetic formulations, environmental samples, and biological matrices. Its quantification is essential for quality control, safety assessment, and research purposes. This application note provides a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for the separation and detection of volatile and semi-volatile organic compounds.[1][2][3][4][5][6][7] The methodologies presented are based on established principles for the analysis of similar alkyl esters and fragrance allergens in complex matrices.

Principle

The quantitative analysis of this compound is achieved through a multi-step process. Initially, the analyte is extracted from the sample matrix using an appropriate sample preparation technique, such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), to isolate it from interfering components.[2][8][9] The extracted sample is then introduced into a gas chromatograph, where the components of the mixture are separated based on their boiling points and affinity for the stationary phase of the GC column. Following separation, the eluted compounds enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This allows for the selective and sensitive detection and quantification of this compound, even in the presence of co-eluting compounds.[1][10]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as lotions, creams, and aqueous solutions.

  • Apparatus and Reagents:

    • Vortex mixer

    • Centrifuge

    • 50 mL polypropylene centrifuge tubes

    • Pipettes and tips

    • Hexane (GC grade)

    • Methanol (HPLC grade)

    • Anhydrous sodium sulfate

    • Internal Standard (IS) solution (e.g., 10 µg/mL of a suitable deuterated ester or a structurally similar compound not present in the sample, in hexane)

  • Procedure:

    • Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 5.0 mL of methanol and vortex for 2 minutes to precipitate proteins and disperse the sample.

    • Add 100 µL of the Internal Standard solution.

    • Add 10.0 mL of hexane and vortex for 5 minutes to extract the analyte into the organic phase.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper hexane layer to a clean glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system or similar).

    • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250 °C
Oven Program
Initial Temperature60 °C, hold for 2 min
Ramp 110 °C/min to 200 °C
Ramp 220 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temp.230 °C
MS Quad Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier IonTo be determined from the mass spectrum of this compound (hypothetical m/z)
Qualifier IonsTo be determined from the mass spectrum of this compound (hypothetical m/z)
Internal Standard IonTo be determined from the mass spectrum of the chosen internal standard

Data Presentation

Due to the absence of specific experimental data for this compound in the public domain, the following table presents hypothetical quantitative results for illustrative purposes. The data simulates a scenario where this compound was quantified in three different cosmetic product batches.

Table 1: Hypothetical Quantitative Results for this compound in Cosmetic Samples

Sample IDMatrixConcentration (µg/g) ± SD (n=3)Recovery (%)
Batch ACream105.2 ± 4.898.5
Batch BLotion98.7 ± 3.599.1
Batch CCream110.5 ± 5.197.8

Mandatory Visualization

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a complex mixture using liquid-liquid extraction followed by GC-MS analysis.

experimental_workflow sample Sample Weighing (1.0 g) precipitation Protein Precipitation & Sample Dispersion (Methanol) sample->precipitation is_addition Internal Standard Addition precipitation->is_addition extraction Liquid-Liquid Extraction (Hexane) is_addition->extraction separation Phase Separation (Centrifugation) extraction->separation drying Drying of Organic Layer (Anhydrous Na2SO4) separation->drying gcms GC-MS Analysis drying->gcms data_analysis Data Analysis & Quantification gcms->data_analysis result Final Report data_analysis->result

References

Standard Operating Procedure for the Handling and Storage of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and disposal of Octyl 2-methylisocrotonate. The information is compiled from safety data sheets of structurally related compounds and general best practices for laboratory safety.

Hazard Identification and Risk Assessment

GHS Classification (Anticipated based on related compounds):

  • Flammable liquids (Category 4)[1]

  • Skin irritation (Category 2) - Assumed

  • Eye irritation (Category 2A) - Assumed

Signal Word: Warning[1]

Hazard Statements (Anticipated):

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation. - Assumed

  • H319: Causes serious eye irritation. - Assumed

Precautionary Statements (Anticipated):

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

  • P403+P235: Store in a well-ventilated place. Keep cool.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties

The following table summarizes the known and estimated physical and chemical properties of this compound and related compounds.

PropertyValueSource
Physical State Liquid[2]
Appearance Colorless[2]
Odor Fruity, waxy[3][4]
Boiling Point ~251-253 °C (for Octyl crotonate)[4]
Flash Point > 93.3 °C (for Octyl isobutyrate)[5]
Solubility Insoluble in water, Soluble in alcohol[4]

Handling and Storage Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile rubber gloves.

  • Skin and Body Protection: Laboratory coat.

3.2. Safe Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin and eyes.[6]

  • Do not breathe vapors or mists.

  • Keep away from ignition sources such as heat, sparks, and open flames.[1]

  • Use non-sparking tools.

  • Ground/bond container and receiving equipment.

  • Wash hands thoroughly after handling.[1]

3.3. Storage Conditions

  • Store in a tightly closed container.[1]

  • Keep in a cool, dry, and well-ventilated place away from direct sunlight.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First Aid Measures

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician.

4.2. Spill and Leak Procedures

  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[5]

  • Large Spills: Evacuate personnel. Ventilate the area. Prevent further leakage or spillage if safe to do so. Dike the spilled material.[5]

  • Do not allow the product to enter drains.[6]

Experimental Protocols

The following is a generalized protocol for the use of this compound as a fragrance or flavor component in a laboratory setting.

Objective: To incorporate this compound into a solution for sensory analysis.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Glass vials with screw caps

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound by dissolving a known mass in a specific volume of ethanol.

  • Perform serial dilutions of the stock solution to create a range of concentrations for analysis.

  • Transfer each dilution to a labeled glass vial.

  • Seal the vials and vortex to ensure homogeneity.

  • Allow the solutions to equilibrate before sensory evaluation.

  • Dispose of all waste according to institutional guidelines.

Visualizations

experimental_workflow start Start prep_stock Prepare Stock Solution (this compound in Ethanol) start->prep_stock serial_dilution Perform Serial Dilutions prep_stock->serial_dilution aliquot Aliquot into Labeled Vials serial_dilution->aliquot mix Vortex to Homogenize aliquot->mix equilibrate Equilibrate Samples mix->equilibrate analyze Sensory Analysis equilibrate->analyze dispose Dispose of Waste analyze->dispose end End dispose->end

Caption: Experimental workflow for the preparation of this compound solutions for sensory analysis.

sop_logic sop SOP: Handling this compound risk_assessment 1. Risk Assessment & Hazard ID sop->risk_assessment handling 2. Safe Handling sop->handling storage 3. Proper Storage sop->storage emergency 4. Emergency Procedures sop->emergency ppe PPE (Goggles, Gloves, Lab Coat) handling->ppe ventilation Use Fume Hood handling->ventilation ignition Avoid Ignition Sources handling->ignition spill Spill Response emergency->spill first_aid First Aid emergency->first_aid

Caption: Logical relationship of the key components of the Standard Operating Procedure.

References

Application Notes and Protocols for the Purification of Crude Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl 2-methylisocrotonate is a valuable fragrance ingredient known for its fruity and waxy aroma. As with many organic compounds synthesized in the laboratory or produced industrially, the crude product contains impurities that must be removed to meet quality standards for its use in consumer products and research applications. Common impurities in crude this compound can include unreacted starting materials such as 2-methylisocrotonic acid and octanol, as well as byproducts from the esterification reaction and residual catalyst.

This document provides detailed application notes and protocols for three common purification techniques applicable to crude this compound:

  • Neutralization and Extraction: A fundamental liquid-liquid extraction method to remove acidic impurities.

  • Fractional Vacuum Distillation: A technique to separate compounds based on their boiling points, ideal for heat-sensitive materials.

  • Column Chromatography: A high-resolution method for separating the target compound from impurities with different polarities.

Neutralization and Extraction

This initial purification step is crucial for removing acidic impurities, primarily unreacted 2-methylisocrotonic acid and any acid catalyst used in the synthesis. The crude ester is washed with a basic solution, such as sodium bicarbonate, which reacts with the acid to form a water-soluble salt that can be easily separated.

Experimental Protocol
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of a 5% (w/v) aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The upper layer will be the organic phase containing the ester, and the lower layer will be the aqueous phase.

  • Drain the lower aqueous layer.

  • Repeat the washing step with the 5% sodium bicarbonate solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate solution and dissolved salts.

  • Drain the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated aqueous sodium chloride solution) to facilitate the removal of residual water.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (a drying agent) to the organic layer until it no longer clumps together, indicating that all the water has been absorbed.

  • Swirl the flask for 5-10 minutes.

  • Gravity filter the dried organic layer through a fluted filter paper into a clean, dry round-bottom flask to remove the magnesium sulfate.

  • The resulting solution is the neutralized and dried crude ester, ready for further purification if necessary.

Logical Workflow for Neutralization and Extraction

Figure 1: Neutralization and Extraction Workflow A Crude this compound B Add 5% NaHCO3 Solution A->B C Shake and Vent B->C D Separate Aqueous Layer C->D E Repeat NaHCO3 Wash D->E If gas evolves F Wash with Deionized Water D->F No more gas G Wash with Brine F->G H Dry with Anhydrous MgSO4 G->H I Filter H->I J Purified Organic Layer I->J

Caption: Workflow for the removal of acidic impurities.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a highly effective method for purifying liquid compounds, especially those with high boiling points or that are prone to decomposition at atmospheric pressure. This technique separates components of a mixture based on differences in their boiling points.

Experimental Protocol
  • Assemble a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Transfer the neutralized and dried crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Slowly reduce the pressure inside the apparatus to the desired level using the vacuum pump.

  • Begin heating the distillation flask gently with a heating mantle.

  • Monitor the temperature at the head of the fractionating column. The first fraction to distill will be the more volatile impurities.

  • Collect and discard the initial low-boiling fraction (forerun).

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, change the receiving flask to collect the pure product.

  • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask.

  • Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

  • The collected fraction should be pure this compound.

Quantitative Data for Vacuum Distillation
ParameterValue
Boiling Point (estimated) ~230-240 °C at 760 mmHg
Pressure 10-20 mmHg
Head Temperature (Collection) 110-120 °C (at 15 mmHg)
Expected Purity >98%

Experimental Workflow for Fractional Vacuum Distillation

Figure 2: Fractional Vacuum Distillation Workflow A Crude Ester in Distillation Flask B Assemble Fractional Distillation Apparatus A->B C Apply Vacuum B->C D Gentle Heating C->D E Collect and Discard Forerun D->E F Collect Pure Fraction at Stable Temperature E->F G Stop Distillation F->G H Cool and Release Vacuum G->H I Pure this compound H->I

Caption: Steps for purification by fractional vacuum distillation.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities similar to the product, which may be difficult to separate by distillation.

Experimental Protocol
  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Secure a glass chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand on top of the silica to protect the stationary phase.

  • Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data for Column Chromatography
ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) Hexane to 95:5 Hexane:Ethyl Acetate
Elution Order Less polar impurities -> this compound -> More polar impurities
Expected Purity >99%

Experimental Workflow for Column Chromatography

Figure 3: Column Chromatography Workflow A Prepare Silica Gel Slurry B Pack Chromatography Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure this compound H->I

Caption: Purification process using column chromatography.

Conclusion

The choice of purification technique for crude this compound depends on the nature and quantity of impurities, as well as the desired final purity. A preliminary neutralization and extraction step is generally recommended to remove acidic components. For bulk purification and removal of impurities with significantly different boiling points, fractional vacuum distillation is an efficient method. For achieving the highest purity and separating compounds with similar boiling points but different polarities, column chromatography is the preferred technique. Often, a combination of these methods will yield the best results.

Application Notes and Protocols: Octyl 2-Methylisocrotonate as a Standard for Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct scientific literature and established analytical applications for octyl 2-methylisocrotonate are limited. The following application notes and protocols are based on the well-documented properties and behaviors of structurally similar compounds, such as other octyl esters and crotonates. These guidelines are intended to serve as a starting point for method development and validation.

Introduction

This compound is an ester that, based on its structure, is anticipated to be a volatile, lipophilic compound with potential applications in the flavor, fragrance, and specialty chemical industries. As with any compound used in these sectors, accurate quantification and purity assessment are crucial for quality control and regulatory compliance. The use of a well-characterized analytical standard is indispensable for these purposes. This document outlines the potential synthesis and application of this compound as a standard in common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Handling

The expected properties of this compound are summarized in the table below. These are estimated based on its chemical structure and comparison with similar molecules.

PropertyValue (Estimated)
Chemical Formula C13H24O2
Molecular Weight 212.33 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~250-260 °C
Solubility Soluble in organic solvents (e.g., ethanol, acetone, hexanes); Insoluble in water
Purity (as a standard) ≥98%

Storage and Handling: As a standard, this compound should be stored in a cool, dark, and dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Proposed Synthesis of this compound

A plausible and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-methylisocrotonic acid with 1-octanol, using a strong acid catalyst.[1][2]

Reaction:

2-Methylisocrotonic Acid + 1-Octanol --(H₂SO₄, Heat)--> this compound + H₂O

Protocol for Synthesis:

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylisocrotonic acid (1.0 eq), 1-octanol (1.5 eq), and a suitable solvent such as toluene.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC analysis of aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to achieve the desired purity for an analytical standard.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, GC-MS, and FTIR spectroscopy.

Synthesis Workflow Diagram:

synthesis_workflow Proposed Synthesis of this compound reactants Combine 2-Methylisocrotonic Acid, 1-Octanol, and Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Heat to Reflux with Dean-Stark Trap catalyst->reflux workup Cool and Wash with NaHCO₃ and Brine reflux->workup purification Dry, Concentrate, and Purify (Vacuum Distillation) workup->purification characterization Characterize Product (NMR, GC-MS, FTIR) purification->characterization standard High-Purity Standard characterization->standard

Caption: Workflow for the synthesis of this compound.

Application in Analytical Chemistry

This compound is expected to be a suitable standard for the quantification of this analyte in various matrices, particularly in the quality control of fragrance and flavor formulations, and potentially in environmental and biological samples.

Analytical Workflow Diagram:

analytical_workflow General Analytical Workflow Using this compound Standard cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare Stock Solution of This compound Standard calibration Create Calibration Curve (Serial Dilutions) stock->calibration instrument Instrumental Analysis (GC-MS or HPLC-UV) calibration->instrument sample_prep Prepare Sample Matrix (e.g., Dilution, Extraction) sample_prep->instrument data_acq Data Acquisition instrument->data_acq peak_int Peak Integration and Identification data_acq->peak_int quant Quantify Analyte Concentration Against Calibration Curve peak_int->quant report Report Results quant->report

Caption: General workflow for quantitative analysis.

Experimental Protocols

This protocol describes the use of this compound as a standard for its quantification in a fragrance oil matrix.

Instrumentation and Reagents:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary Column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • This compound standard (≥98% purity)

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Sample: Fragrance oil containing or suspected to contain this compound

Procedure:

  • Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with hexane to obtain a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Accurately weigh approximately 100 mg of the fragrance oil into a 10 mL volumetric flask. Dilute to the mark with hexane. Further dilution may be necessary to bring the analyte concentration within the calibration range.

  • GC-MS Analysis: Inject 1 µL of each calibration standard and the prepared sample into the GC-MS system.

Typical GC-MS Parameters:

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Data Analysis:

  • Identify the this compound peak in the chromatograms based on its retention time and mass spectrum.

  • Generate a calibration curve by plotting the peak area of the target ion versus the concentration for the calibration standards.

  • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original fragrance oil, accounting for all dilution factors.

Example Calibration Data:

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,270,000
502,550,000
1005,100,000
Correlation (R²) ≥0.995

This protocol outlines a method for determining the purity of a synthesized or commercial batch of this compound.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.

  • HPLC Analysis: Inject 10 µL of the prepared sample into the HPLC system.

Typical HPLC-UV Parameters:

ParameterValue
Mobile Phase Isocratic or Gradient elution. For example, 80% Acetonitrile, 20% Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 210 nm (based on the chromophore)
Run Time 15 minutes

Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    Purity (%) = (Area of main peak / Total area of all peaks) x 100

This method assumes that all impurities have a similar response factor at the chosen wavelength. For more accurate purity assessment, a reference standard with known purity would be required.

References

Application Note: A Detailed Experimental Setup for Studying the Reaction Kinetics of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for investigating the reaction kinetics of the synthesis of octyl 2-methylisocrotonate, an ester with potential applications in the fragrance, flavor, and pharmaceutical industries. The experimental setup described herein utilizes a well-controlled batch reactor system with a heterogeneous acid catalyst, Amberlyst-15, to facilitate the esterification of 2-methylisocrotonic acid with 1-octanol. This application note offers detailed methodologies for reaction execution, sample analysis via gas chromatography-mass spectrometry (GC-MS), and kinetic data analysis. The provided protocols are designed to be adaptable for various research and development settings.

Introduction

The study of reaction kinetics is fundamental to understanding and optimizing chemical processes. For the synthesis of specialty esters like this compound, a thorough kinetic investigation is crucial for process development, scale-up, and ensuring product quality. This ester is formed through the Fischer-Speier esterification of 2-methylisocrotonic acid (also known as angelic acid) and 1-octanol. The reaction is typically catalyzed by a strong acid. To overcome issues associated with homogeneous catalysts, such as corrosion and difficult separation, this protocol employs Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, as a robust and reusable heterogeneous catalyst.[1][2]

This application note details an experimental setup designed to generate reliable kinetic data for this reaction system. The progress of the reaction is monitored by quantifying the formation of the this compound product over time using GC-MS.

Experimental Setup and Materials

Materials and Reagents
Material/ReagentSupplierPurity/Grade
2-Methylisocrotonic Acid (Angelic Acid)Sigma-Aldrich≥98%
1-OctanolAlfa Aesar99%
Amberlyst-15 (ion-exchange resin)Dow ChemicalHydrogen form
Toluene (Anhydrous)Fisher Scientific≥99.8%
Dodecane (Internal Standard)Acros Organics99+%
Sodium Bicarbonate (NaHCO₃)J.T. BakerACS Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)EMD MilliporeACS Reagent Grade
Helium (for GC-MS)AirgasUltra-High Purity (99.999%)
Equipment
EquipmentManufacturerModel
Jacketed Glass Reactor (250 mL)ChemglassCG-1920-10
Overhead StirrerIKARW 20 digital
Circulating Water BathJulaboCORIO CD-200F
Condenser (Allihn)PYREX-
Temperature Probe (PT100)Omega EngineeringPR-10-2-100-1/4-6-E
Gas Chromatograph-Mass Spectrometer (GC-MS)Agilent Technologies7890B GC / 5977A MSD
AutosamplerAgilent Technologies7693A
Analytical BalanceMettler ToledoMS204S
Magnetic Stirrer HotplateCorningPC-420D
Syringes and NeedlesHamiltonGastight
Standard laboratory glassware--

Experimental Protocols

Catalyst Preparation

Prior to use, Amberlyst-15 should be activated and dried to remove any absorbed water, which can negatively impact the esterification equilibrium.

  • Wash the Amberlyst-15 resin with methanol three times to remove any impurities.

  • Dry the resin in a vacuum oven at 80 °C for 12 hours.

  • Store the dried catalyst in a desiccator until use.

Esterification Reaction Procedure

The esterification reaction is carried out in a temperature-controlled batch reactor.

  • Set up the 250 mL jacketed glass reactor equipped with an overhead stirrer, a condenser, and a temperature probe.

  • Connect the reactor jacket to the circulating water bath and set the desired reaction temperature (e.g., 80 °C).

  • Charge the reactor with 2-methylisocrotonic acid (e.g., 0.1 mol), 1-octanol (e.g., 0.1 to 0.5 mol, to study the effect of molar ratio), and toluene as the solvent (to make up a total reaction volume of 150 mL).

  • Add a known amount of dodecane as an internal standard (e.g., 1 g).

  • Allow the reactor contents to reach the set temperature while stirring at a constant rate (e.g., 300 rpm) to ensure a homogenous mixture.

  • Once the temperature is stable, add the pre-weighed dried Amberlyst-15 catalyst (e.g., 1-5% by weight of reactants) to the reactor to initiate the reaction (t=0).

  • Immediately withdraw the first sample (approximately 0.5 mL) using a syringe.

  • Collect subsequent samples at regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes) for a total reaction time of several hours.

  • Quench each collected sample immediately by adding it to a vial containing a saturated sodium bicarbonate solution to neutralize the catalyst and stop the reaction.

  • Add a small amount of anhydrous sodium sulfate to the quenched sample to remove any water.

  • Prepare the samples for GC-MS analysis by diluting an aliquot of the organic layer with a suitable solvent (e.g., dichloromethane) if necessary.

GC-MS Analysis for Product Quantification

The concentration of this compound is determined using a calibrated GC-MS method.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless injection).

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • MS Scan Range: 40-400 amu.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations containing a fixed amount of the internal standard (dodecane).

    • Inject the standards into the GC-MS to generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Sample Analysis:

    • Inject the prepared samples from the reaction into the GC-MS.

    • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas and use the calibration curve to determine the concentration of this compound in each sample.

Data Presentation and Kinetic Analysis

The collected data should be organized to facilitate kinetic analysis. A pseudo-homogeneous model is often suitable for describing the kinetics of this type of reaction.[3]

Quantitative Data Summary

The following table structure is recommended for summarizing the experimental data:

Time (min)Temperature (°C)[2-Methylisocrotonic Acid] (mol/L)[1-Octanol] (mol/L)[this compound] (mol/L)Conversion of 2-Methylisocrotonic Acid (%)
080Initial ConcentrationInitial Concentration00
1580CalculatedCalculatedMeasuredCalculated
3080CalculatedCalculatedMeasuredCalculated
..................

Note: The concentrations of the reactants can be calculated based on the initial concentrations and the measured concentration of the product at each time point, assuming a 1:1 stoichiometry.

Kinetic Modeling

The esterification of a carboxylic acid with an alcohol is a reversible reaction. Assuming the reaction is elementary, the rate law can be expressed as:

Rate = k₁[Acid][Alcohol] - k₋₁[Ester][Water]

Where:

  • k₁ is the forward reaction rate constant.

  • k₋₁ is the reverse reaction rate constant.

By fitting the experimental concentration-time data to the integrated form of this rate equation using non-linear regression analysis, the rate constants (k₁ and k₋₁) can be determined. The effect of temperature on the rate constants can be evaluated using the Arrhenius equation to determine the activation energy of the reaction.

Visualizations

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing catalyst_prep Catalyst Activation (Amberlyst-15) reactor_setup Reactor Setup & Temperature Stabilization catalyst_prep->reactor_setup reactant_prep Reactant & Solvent Preparation reactant_prep->reactor_setup reaction_init Reaction Initiation (Catalyst Addition) reactor_setup->reaction_init sampling Time-based Sampling reaction_init->sampling sample_quench Sample Quenching & Preparation sampling->sample_quench gcms_analysis GC-MS Analysis sample_quench->gcms_analysis quantification Quantification (Calibration Curve) gcms_analysis->quantification kinetic_modeling Kinetic Modeling & Parameter Estimation quantification->kinetic_modeling EsterificationMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products acid 2-Methylisocrotonic Acid protonated_acid Protonated Carbonyl acid->protonated_acid Protonation alcohol 1-Octanol tetrahedral_int Tetrahedral Intermediate alcohol->tetrahedral_int catalyst H+ (from Amberlyst-15) catalyst->protonated_acid protonated_acid->tetrahedral_int Nucleophilic Attack ester This compound tetrahedral_int->ester Dehydration & Deprotonation water Water tetrahedral_int->water catalyst_regen H+ (regenerated) ester->catalyst_regen

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Octyl 2-methylisocrotonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification of 2-methylisocrotonic acid with 1-octanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually heated to drive the equilibrium towards the product by removing water.

Q2: What are the typical reaction conditions for this esterification?

A2: Typical conditions involve using a slight excess of one of the reactants, usually the less expensive one, to shift the equilibrium. The reaction is often run in a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) to facilitate water removal using a Dean-Stark apparatus. Reaction temperatures generally range from 80°C to 120°C.

Q3: What are the main side reactions to be aware of?

A3: The primary side reactions include the dehydration of 1-octanol to form di-n-octyl ether or octenes, especially at high temperatures and strong acid concentrations. Polymerization of the acrylate moiety in 2-methylisocrotonic acid can also occur under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the limiting reactant, or by Gas Chromatography (GC) to quantify the formation of the product and the consumption of reactants.

Q5: What is the best method for purifying the final product?

A5: Purification is typically achieved through distillation under reduced pressure. This method is effective in separating the high-boiling ester product from unreacted octanol, the acid catalyst, and any high-boiling side products. A prior aqueous workup is necessary to remove the acid catalyst and any water-soluble impurities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Ineffective water removal.- Insufficient catalyst.- Low reaction temperature or short reaction time.- Poor quality of starting materials.- Ensure the Dean-Stark apparatus is functioning correctly.- Increase the catalyst loading, but be mindful of potential side reactions.- Increase the reaction temperature and/or extend the reaction time.- Verify the purity of 2-methylisocrotonic acid and 1-octanol.
Formation of Byproducts - Reaction temperature is too high.- Catalyst concentration is too high.- Presence of oxygen promoting polymerization.- Lower the reaction temperature.- Reduce the amount of acid catalyst.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Isolation - Incomplete neutralization of the acid catalyst.- Emulsion formation during aqueous workup.- Ensure complete neutralization with a base (e.g., sodium bicarbonate solution) before extraction.- Add brine (saturated NaCl solution) to break up emulsions during the workup.
Product Purity Issues After Distillation - Inefficient distillation setup.- Co-distillation of impurities with similar boiling points.- Use a fractionating column for the distillation.- Optimize the vacuum and temperature gradient during distillation. Consider a pre-purification step like column chromatography if impurities persist.

Experimental Protocol: Fischer-Speier Esterification of this compound

Materials:

  • 2-methylisocrotonic acid

  • 1-octanol

  • Toluene (or cyclohexane)

  • p-Toluenesulfonic acid (or concentrated Sulfuric Acid)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methylisocrotonic acid (1.0 eq), 1-octanol (1.2 eq), and toluene (to dissolve the reactants).

  • Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or GC until the 2-methylisocrotonic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_water Check Water Removal Efficiency (Dean-Stark) start->check_water check_catalyst Review Catalyst Loading start->check_catalyst check_conditions Assess Reaction Time & Temperature start->check_conditions check_reagents Verify Starting Material Purity start->check_reagents solution_water Optimize Dean-Stark Setup check_water->solution_water solution_catalyst Adjust Catalyst Concentration check_catalyst->solution_catalyst solution_conditions Increase Time/Temperature check_conditions->solution_conditions solution_reagents Use Purified Reagents check_reagents->solution_reagents end Improved Yield solution_water->end solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway reagent1 2-Methylisocrotonic Acid intermediate Protonated Carbonyl Intermediate reagent1->intermediate + H+ reagent2 1-Octanol reagent2->intermediate + Nucleophilic Attack catalyst H+ (Acid Catalyst) product This compound intermediate->product - H+ byproduct Water (H2O) intermediate->byproduct - H+

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Technical Support Center: Esterification of 2-Methylisocrotonate (Angelic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the esterification of 2-methylisocrotonic acid (angelic acid). The following questions and answers address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product is a mixture of two isomers. How can I favor the formation of the desired 2-methylisocrotonate (angelate)?

A1: The most common side reaction in the esterification of angelic acid is its isomerization to the thermodynamically more stable tiglic acid ester. Angelic acid is the (Z)-isomer, while tiglic acid is the (E)-isomer. This isomerization is an equilibrium process, particularly under acidic conditions and/or at elevated temperatures used in Fischer esterification.

Troubleshooting Steps:

  • Isomerization-Distillation Approach: A successful strategy is to perform the esterification of the more readily available tiglic acid and then isomerize the resulting tiglate to the angelate. The lower boiling point of the angelate ester allows for its immediate removal from the reaction mixture by fractional distillation, which shifts the equilibrium towards the desired product.

  • Milder Reaction Conditions: If starting with angelic acid, use milder reaction conditions to minimize isomerization. This includes using the lowest effective temperature and reaction time.

  • Catalyst Choice: While strong acids like sulfuric acid are effective for esterification, they can also promote isomerization. Consider exploring solid acid catalysts which may offer milder conditions and easier removal.

  • Transesterification: Another approach is to first synthesize a low-boiling angelate ester (e.g., methyl angelate) under carefully controlled conditions to minimize isomerization. Then, use this purified methyl angelate in a transesterification reaction with the desired alcohol in the presence of a suitable catalyst.

Q2: I am observing low yields of my desired ester. What are the potential causes and how can I improve the yield?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can drive the equilibrium back towards the reactants.

Troubleshooting Steps:

  • Use of Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.

  • Water Removal: Actively removing water as it forms is a highly effective method to drive the reaction to completion. This can be achieved by:

    • Dean-Stark Apparatus: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) to physically remove it from the reaction mixture.

    • Drying Agents: Adding a drying agent, such as molecular sieves, to the reaction mixture to absorb the water produced.

  • Catalyst Concentration: Ensure that the acid catalyst is used in an appropriate concentration. Too little catalyst will result in a slow reaction, while too much can sometimes promote side reactions.

Q3: My reaction mixture turned into a solid or a viscous polymer. What happened and how can I prevent this?

A3: 2-Methylisocrotonate is an α,β-unsaturated ester, which, like other acrylates, is susceptible to polymerization, especially at elevated temperatures and in the presence of radical initiators (which can be formed from impurities).

Troubleshooting Steps:

  • Addition of a Polymerization Inhibitor: Incorporate a radical inhibitor into the reaction mixture. Common inhibitors for acrylates include hydroquinone monomethyl ether (MEHQ) or phenothiazine.

  • Control of Reaction Temperature: Avoid excessively high reaction temperatures, as heat can initiate polymerization.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the formation of peroxides from atmospheric oxygen, which can act as radical initiators.

Q4: How can I effectively purify my 2-methylisocrotonate ester from the tiglate isomer?

A4: The separation of angelate and tiglate esters can be challenging due to their similar chemical properties and often close boiling points.

Purification Strategy:

  • Fractional Distillation: This is the most common method for separating the two isomers. A distillation column with a high number of theoretical plates is recommended to achieve good separation. The angelate ester generally has a lower boiling point than the corresponding tiglate ester. For example, methyl angelate boils at 128-129°C, while methyl tiglate boils at 138-139°C.

  • Preparative Chromatography: For smaller scale purifications or to achieve very high purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed.

Quantitative Data

The following table summarizes typical boiling points for methyl esters of angelic and tiglic acid, which is crucial for planning their separation by distillation.

CompoundStructureIsomerBoiling Point (°C)
Methyl AngelateCH₃CH=C(CH₃)COOCH₃(Z)128-129
Methyl TiglateCH₃CH=C(CH₃)COOCH₃(E)138-139

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of 2-Methylisocrotonic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylisocrotonic acid (1.0 eq).

  • Add the desired alcohol in a significant excess (e.g., 5-10 eq). The alcohol can also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

  • If polymerization is a concern, add a polymerization inhibitor (e.g., MEHQ, 100-200 ppm).

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess alcohol under reduced pressure.

  • Purify the crude ester by fractional distillation.

Protocol 2: Purification of Methyl Angelate from Methyl Tiglate by Fractional Distillation

  • Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux column or a packed column to ensure high efficiency.

  • Charge the distillation flask with the crude mixture of methyl angelate and methyl tiglate.

  • Slowly heat the flask. The temperature at the head of the column should be monitored closely.

  • Collect the fraction that distills at the boiling point of methyl angelate (approx. 128-129°C at atmospheric pressure).

  • The temperature will then rise to the boiling point of methyl tiglate (approx. 138-139°C). Collect this fraction separately.

  • Analyze the collected fractions by GC or NMR to determine their purity.

Visualizations

Esterification_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Isomeric Mixture Equilibrium Reaction Equilibrium Problem->Equilibrium Isomerization Angelate to Tiglate Isomerization Problem->Isomerization Polymerization Polymerization of Unsaturated Ester Problem->Polymerization Excess_Alcohol Use Excess Alcohol Equilibrium->Excess_Alcohol Remove_Water Remove Water (Dean-Stark) Equilibrium->Remove_Water Milder_Conditions Use Milder Conditions Isomerization->Milder_Conditions Fractional_Distillation Fractional Distillation Isomerization->Fractional_Distillation Inhibitor Add Polymerization Inhibitor Polymerization->Inhibitor

Caption: Troubleshooting logic for side reactions in 2-methylisocrotonate esterification.

Angelate_Synthesis_Workflow cluster_reactants Starting Materials Angelic_Acid Angelic Acid Esterification Fischer Esterification (Reflux, Water Removal) Angelic_Acid->Esterification Alcohol Alcohol (Excess) Alcohol->Esterification Catalyst Acid Catalyst (H₂SO₄) Catalyst->Esterification Crude_Product Crude Product (Angelate, Tiglate, Alcohol, Acid) Esterification->Crude_Product Workup Aqueous Workup (Neutralization & Washing) Crude_Product->Workup Purification Fractional Distillation Workup->Purification Angelate_Ester Pure Angelate Ester Purification->Angelate_Ester Tiglate_Ester Tiglate Ester Byproduct Purification->Tiglate_Ester

Caption: Experimental workflow for the synthesis and purification of angelate esters.

Overcoming challenges in the purification of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Octyl 2-methylisocrotonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: The most common impurities are typically unreacted starting materials, such as 2-methylisocrotonic acid and octanol.[1][2] Residual acid catalyst (e.g., sulfuric acid) and water formed during the reaction are also common.[2][3]

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods for esters like this compound are fractional distillation and column chromatography.[4][5] A preliminary aqueous workup is usually performed to remove water-soluble impurities.[1][2]

Q3: How can I remove the acidic catalyst and unreacted carboxylic acid from my crude product?

A3: An aqueous wash with a mild base is effective. Washing the crude product with a solution of sodium carbonate or sodium bicarbonate will neutralize and remove acidic impurities.[1][2] This is typically done in a separatory funnel.

Q4: My ester seems to be hydrolyzing during the workup. How can I prevent this?

A4: Ester hydrolysis can be minimized by using a mild base like sodium bicarbonate for neutralization instead of a strong base like sodium hydroxide.[1] Also, ensure that the workup is performed promptly and without excessive heating.

Q5: What is the best way to remove residual water from my product before distillation?

A5: After the aqueous workup, the organic layer should be treated with a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove dissolved water.[1] The drying agent is then removed by filtration before proceeding to distillation.

Troubleshooting Guides

Fractional Distillation
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Ester and Alcohol - Insufficient number of theoretical plates in the fractionating column.[6]- Distillation rate is too fast.- Unstable heat source.- Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).[6]- Reduce the heating rate to allow for proper equilibrium between vapor and liquid phases. A collection rate of about 1 drop per second is often recommended.[7]- Use a heating mantle with a stirrer for even heating.
Product Yield is Low - Incomplete reaction.- Loss of product during aqueous workup.- Product co-distills with other components.- Ensure the initial esterification reaction has gone to completion.- Avoid vigorous shaking during extractions to prevent the formation of emulsions.- Monitor the distillation temperature closely to collect fractions at the correct boiling point range.
Product is Contaminated with Water - Incomplete drying of the organic layer before distillation.- Ensure the organic layer is clear (not cloudy) after treatment with a drying agent. If necessary, add more drying agent or allow for a longer contact time.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Inappropriate solvent system (mobile phase).[8]- Column was not packed properly (channeling).- Column was overloaded with the sample.- Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. The desired compound should have an Rf value of approximately 0.3-0.7.[8]- Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be used.[5]- Use a proper ratio of adsorbent to sample; a common ratio is 20-50 parts adsorbent to 1 part sample by weight.[5]
Compound is Stuck on the Column - The solvent system is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the adsorbent bed wet with the mobile phase once the solvent has been added.[5] A cracked column will lead to very poor separation.

Experimental Protocols

General Aqueous Workup Protocol
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate solution.

  • Stopper the funnel and shake gently, frequently venting to release any pressure from CO2 evolution.[2]

  • Allow the layers to separate. The organic layer, containing the ester, is typically less dense than the aqueous layer.[2]

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of water, and then with saturated sodium chloride solution (brine) to aid in the removal of dissolved water.

  • Drain the organic layer into a clean flask and add a suitable drying agent (e.g., anhydrous MgSO4).

  • Swirl the flask and let it stand until the liquid is clear.

  • Filter or decant the dried liquid to remove the drying agent. The product is now ready for further purification.

Fractional Distillation Protocol
  • Set up the fractional distillation apparatus with a heating mantle, a round-bottom flask containing the dried crude product, a fractionating column, a condenser, and a collection flask.[9]

  • Add boiling chips to the round-bottom flask to ensure smooth boiling.[4]

  • Begin heating the flask gently.

  • Monitor the temperature at the top of the column. Collect and discard any initial low-boiling fractions.

  • When the temperature stabilizes at the boiling point of this compound, place a clean, pre-weighed flask to collect the product fraction.

  • Continue distillation until the temperature either drops or begins to rise significantly, indicating that the product has been distilled.

  • Stop the distillation and allow the apparatus to cool.

Column Chromatography Protocol
  • Select Adsorbent and Solvent: Based on the polarity of this compound, silica gel is a common choice for the stationary phase.[8] Determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) using TLC.[8]

  • Pack the Column: Pack the chromatography column with the chosen adsorbent using either a wet or dry packing method. Ensure the packing is uniform and free of air bubbles.[5]

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[5]

  • Elute the Column: Add the mobile phase to the top of the column and begin collecting fractions from the bottom.[5]

  • Analyze Fractions: Analyze the collected fractions using TLC to determine which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Final Purification Crude Crude Product (Ester, Acid, Alcohol, Catalyst) Wash Wash with NaHCO3(aq) & Brine Crude->Wash Remove Acid Dry Dry with MgSO4 Wash->Dry Remove Water Distill Fractional Distillation Dry->Distill Chrom Column Chromatography Dry->Chrom Pure Pure Ester Distill->Pure Chrom->Pure

Caption: General workflow for the purification of an ester.

G cluster_dist Distillation Issue cluster_chrom Chromatography Issue start Poor Separation? dist_cause1 Rate too fast? start->dist_cause1 Distillation chrom_cause1 Wrong solvent? start->chrom_cause1 Chromatography dist_sol1 Reduce heating dist_cause1->dist_sol1 Yes dist_cause2 Inefficient column? dist_cause1->dist_cause2 No dist_sol2 Use longer column dist_cause2->dist_sol2 Yes chrom_sol1 Optimize with TLC chrom_cause1->chrom_sol1 Yes chrom_cause2 Column overloaded? chrom_cause1->chrom_cause2 No chrom_sol2 Use less sample chrom_cause2->chrom_sol2 Yes

Caption: Troubleshooting decision tree for poor separation.

Caption: Principle of separation by column chromatography.

References

Optimization of reaction conditions for Octyl 2-methylisocrotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Octyl 2-methylisocrotonate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Equilibrium not shifted towards products: Fischer esterification is a reversible reaction.[1][2][3] 2. Insufficient catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.[4] 3. Reaction time is too short or temperature is too low: The reaction may not have reached equilibrium or is proceeding too slowly.[2][5] 4. Presence of water in reactants or glassware: Water will shift the equilibrium back towards the starting materials.[6]1. Use a large excess of one reactant, typically the alcohol (octanol), to drive the equilibrium forward. A 10-fold excess can significantly increase the yield.[1] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[1][2] 2. Ensure the appropriate amount of acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. The catalyst concentration can be optimized; for some esterifications, a 2% (w/w) concentration of sulfuric acid has been shown to be effective.[7] 3. Increase the reaction time or temperature. Refluxing for several hours (e.g., 2-20 hours) at a temperature determined by the boiling point of the solvent or excess alcohol is common.[2][8] 4. Ensure all glassware is thoroughly dried before use and use anhydrous reactants if possible.
Formation of Side Products 1. Ether formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form a dialkyl ether. 2. Polymerization of the unsaturated ester: The double bond in 2-methylisocrotonate can polymerize under acidic conditions and heat.[9] 3. Isomerization of the double bond: The double bond in the α,β-position could potentially isomerize.1. Control the reaction temperature carefully. If ether formation is a significant issue, consider using a milder catalyst or lower reaction temperature for a longer duration. 2. Add a polymerization inhibitor, such as hydroquinone, to the reaction mixture. 3. This is less common for α,β-unsaturated esters under these conditions, but if suspected, analyze the product mixture by NMR spectroscopy to confirm the double bond geometry.
Difficult Product Isolation 1. Emulsion formation during work-up: The presence of unreacted carboxylic acid and the ester product can lead to emulsions during aqueous extraction. 2. Incomplete removal of acid catalyst: Residual acid catalyst can complicate purification and degrade the product.1. During the work-up, add brine (saturated NaCl solution) to help break up emulsions.[8] 2. Thoroughly wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid catalyst and any unreacted 2-methylisocrotonic acid.[8][10] Test the aqueous layer with pH paper to ensure it is basic.
Product Purity Issues 1. Contamination with starting materials: Incomplete reaction or inefficient purification can leave unreacted 2-methylisocrotonic acid or octanol in the final product. 2. Presence of by-products: As mentioned above, ethers or polymers may be present.1. After the initial work-up, purify the crude product by vacuum distillation to separate the higher-boiling this compound from the more volatile starting materials. 2. If distillation is insufficient, column chromatography on silica gel can be used for further purification.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer-Speier esterification. This reaction involves heating 2-methylisocrotonic acid (also known as tiglic acid) and octanol in the presence of an acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][12]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[13] For TLC, you would spot the reaction mixture alongside the starting materials (2-methylisocrotonic acid and octanol) to observe the disappearance of reactants and the appearance of the product spot.

Q3: What are the typical reaction conditions for Fischer esterification?

A3: Typical conditions involve refluxing the carboxylic acid and an excess of the alcohol with a catalytic amount of strong acid for several hours.[2] The exact temperature will depend on the boiling point of the alcohol or any solvent used. Reaction times can range from 1 to 10 hours.[2]

Q4: Are there alternative methods to synthesize this compound?

A4: Yes, other methods can be employed, especially if the starting materials are sensitive to strong acids. These include:

  • Reaction of an acyl chloride with the alcohol: 2-methylisocrotonyl chloride can be reacted with octanol. This reaction is generally faster and not reversible but requires the preparation of the acyl chloride.

  • Reaction with an acid anhydride: 2-methylisocrotonic anhydride can be used in place of the carboxylic acid.

  • Steglich esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification under milder conditions.[14]

Q5: How do I purify the final product?

A5: The typical purification process involves:

  • Work-up: After cooling the reaction mixture, it is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water, a saturated sodium bicarbonate solution (to remove acidic components), and finally with brine.[8]

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]

  • Solvent Removal: The solvent is removed using a rotary evaporator.

  • Distillation: The crude ester is then purified by vacuum distillation to separate it from any remaining starting materials or high-boiling impurities.

Data Presentation

The following tables provide hypothetical yet realistic data for the optimization of this compound synthesis based on general principles of Fischer esterification.

Table 1: Effect of Catalyst Concentration on Product Yield

Reaction Conditions: 2-methylisocrotonic acid (1 equiv.), octanol (5 equiv.), reflux at 120°C for 5 hours.

Catalyst Catalyst Loading (mol%) Yield (%)
H₂SO₄165
H₂SO₄282
H₂SO₄585
p-TsOH278
p-TsOH583

Table 2: Effect of Reaction Temperature and Time on Product Yield

Reaction Conditions: 2-methylisocrotonic acid (1 equiv.), octanol (5 equiv.), H₂SO₄ (2 mol%).

Temperature (°C) Time (h) Yield (%)
100468
100875
120480
120888
140485
140886 (slight decrease due to potential side reactions)

Experimental Protocols

Detailed Methodology for Fischer-Speier Esterification of 2-methylisocrotonic acid with Octanol

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylisocrotonic acid (0.1 mol, 10.0 g) and 1-octanol (0.5 mol, 78.5 mL, 5 equiv.).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.002 mol, 0.11 mL, 2 mol%) to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 120-140°C) using a heating mantle. Allow the reaction to proceed for 4-8 hours. The reaction can be monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 100 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 100 mL of deionized water.

      • 2 x 100 mL of saturated sodium bicarbonate solution (Caution: CO₂ evolution).

      • 100 mL of brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine 2-methylisocrotonic acid, octanol, and H₂SO₄ B Heat to reflux (120-140°C) for 4-8 hours A->B C Cool and dilute with diethyl ether B->C D Wash with H₂O, NaHCO₃ solution, and brine C->D E Dry organic layer over Na₂SO₄ D->E F Remove solvent via rotary evaporation E->F G Purify by vacuum distillation F->G H This compound (Final Product) G->H

Caption: Experimental workflow for the synthesis of this compound.

fischer_esterification_mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination start Carboxylic Acid + H⁺ activated Protonated Carbonyl start->activated attack Alcohol attacks protonated carbonyl activated->attack + Alcohol tetrahedral Tetrahedral Intermediate attack->tetrahedral proton_transfer Proton transfer to a hydroxyl group tetrahedral->proton_transfer good_leaving_group Intermediate with H₂O as a good leaving group proton_transfer->good_leaving_group elimination Elimination of water good_leaving_group->elimination protonated_ester Protonated Ester elimination->protonated_ester final_product Ester + H⁺ protonated_ester->final_product - H⁺

Caption: Mechanism of Fischer-Speier Esterification.

References

Preventing the degradation of Octyl 2-methylisocrotonate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Octyl 2-methylisocrotonate

This guide provides troubleshooting advice and detailed protocols to prevent the degradation of this compound during analytical procedures. Given its structure as an unsaturated ester, this compound is susceptible to specific degradation pathways that can compromise analytical accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: My peak area for this compound is decreasing in sequential injections from the same vial. What is causing this instability?

A1: This issue commonly points to analyte degradation within the sample vial. The primary causes are oxidation and hydrolysis. The double bond in the isocrotonate moiety is susceptible to oxidation, especially when exposed to oxygen in the headspace of the vial or dissolved in the solvent. The ester functional group can undergo hydrolysis if water is present, a reaction that can be catalyzed by acidic or basic conditions.[1] Inconsistent results in chromatography can stem from such sample preparation and handling issues.[2][3]

Q2: I am observing new, unidentified peaks in my chromatogram that were not present in the initial analysis of a fresh sample. What could these peaks be?

A2: These additional peaks are likely degradation products.

  • Hydrolysis Products: The breakdown of this compound via hydrolysis yields 1-octanol and 2-methylisocrotonic acid.[1]

  • Oxidation Products: Oxidation at the double bond can lead to the formation of various compounds, including epoxides, aldehydes, ketones, or smaller carboxylic acids. These reactions can be triggered by exposure to air (oxygen), light, or trace metal ions.[1][4]

  • Isomers: Under certain conditions, such as exposure to light or heat, the double bond may isomerize, leading to a different stereoisomer that might have a different retention time.

Q3: How should I prepare my samples and solvents to minimize degradation before analysis?

A3: Proper sample and solvent handling is critical.

  • Solvent Purity: Use high-purity, HPLC or GC-grade solvents to avoid contaminants that could catalyze degradation.

  • Inert Atmosphere: Purge your sample vials and solvent bottles with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), to your sample solutions. A typical concentration is 0.01% (w/v). Antioxidants scavenge free radicals that can initiate oxidation.[1][5]

  • Control pH: Ensure your sample matrix and chromatographic mobile phase are pH-controlled, preferably neutral or slightly acidic, to minimize hydrolysis.[1]

  • Avoid Water: Use anhydrous solvents where possible and minimize the sample's exposure to moisture.[1]

Q4: What are the best practices for storing solutions of this compound?

A4: To ensure long-term stability, samples should be stored under conditions that limit exposure to light, heat, and oxygen.

  • Vials: Use amber glass vials to protect the sample from UV light, which can catalyze degradation.

  • Temperature: Store stock solutions and prepared samples at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C).

  • Inert Headspace: For long-term storage, flush the vial headspace with nitrogen or argon before sealing.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Decreasing analyte peak area over time Oxidation or Hydrolysis in the vial.[1]Store samples in amber vials at low temperatures. Purge vial headspace with nitrogen. Consider adding an antioxidant like BHT.
Appearance of new peaks (ghost peaks) Contamination or degradation products.[2]Check for hydrolysis (1-octanol, 2-methylisocrotonic acid) or oxidation products. Ensure solvent and system purity.
Poor peak shape (tailing or fronting) Analyte interaction with active sites in the GC inlet or column.[2][6]Use a deactivated GC inlet liner. Check for column degradation. Ensure proper sample vaporization.
Irreproducible retention times Inconsistent sample preparation or instrument instability.[2][3]Standardize sample preparation protocols. Check for leaks in the system and ensure stable temperature and flow rates.
Loss of analyte during GC analysis Thermal degradation in the hot GC inlet.[3][5]Optimize the inlet temperature to be high enough for efficient volatilization but low enough to prevent breakdown. Use a pulsed-pressure or cool on-column injection if available.

Detailed Experimental Protocols

Protocol 1: Recommended Sample Handling and Storage
  • Solvent Preparation: Use HPLC or GC-grade acetonitrile or another appropriate aprotic solvent. If necessary, sparge the solvent with high-purity nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Stock Solution Preparation:

    • Weigh the this compound standard in a clean, dry weighing vessel.

    • Dissolve the standard in the prepared solvent within a volumetric flask made of amber glass.

    • (Optional) Add an antioxidant such as BHT to a final concentration of 0.01% (w/v).

    • Fill the flask to the mark, cap securely, and mix thoroughly.

  • Aliquoting and Storage:

    • Dispense the solution into 2 mL amber glass autosampler vials.

    • Before capping, gently flush the headspace of each vial with a stream of nitrogen gas for 5-10 seconds.

    • Seal immediately with a high-quality cap and septum.

    • Label the vials clearly and store them in a freezer at -20°C until analysis.

  • Analysis: Before analysis, allow the vials to equilibrate to room temperature to prevent condensation from entering the vial upon opening. Analyze the samples as soon as possible after preparation.

Protocol 2: GC Method Optimization to Prevent Thermal Degradation
  • Inlet Maintenance:

    • Start with a clean, deactivated GC inlet liner. For active compounds like unsaturated esters, a liner with glass wool can sometimes improve vaporization but may also introduce active sites if not properly deactivated.[6] It is often better to use a liner without wool or one specifically designed for inertness.

    • Replace the inlet septum regularly to prevent leaks, which can introduce oxygen into the system.[7]

  • Temperature Optimization:

    • Set the initial inlet temperature to a conservative value (e.g., 200 °C).

    • Inject a standard and observe the peak shape and area.

    • Incrementally increase the inlet temperature by 10-20 °C and reinject the standard.

    • Monitor for signs of degradation, such as peak tailing, the appearance of new peaks, or a decrease in the main analyte peak area.

    • Select the lowest temperature that provides a sharp, symmetrical peak without evidence of degradation.

  • Injection Technique:

    • Use a fast injection speed to minimize the residence time of the analyte in the hot inlet.

    • If available, consider using a cool on-column (COC) or programmed temperature vaporization (PTV) inlet, which introduces the sample at a lower temperature before heating, thus minimizing thermal stress.

Visual Guides

G cluster_prep Sample Preparation cluster_storage Storage & Analysis prep_start Start: Receive Sample purge_solvent Purge Solvent with N2/Ar prep_start->purge_solvent 1 dissolve Dissolve Sample in Amber Flask purge_solvent->dissolve 2 add_antioxidant Optional: Add 0.01% BHT aliquot Aliquot into Amber Vials add_antioxidant->aliquot 4 dissolve->add_antioxidant 3 purge_vial Purge Vial Headspace with N2 aliquot->purge_vial 5 store Store at -20°C (Protect from Light) purge_vial->store 6 equilibrate Equilibrate to Room Temperature store->equilibrate 7 analyze Analyze Promptly equilibrate->analyze 8

Caption: Workflow for sample handling to minimize degradation.

G problem Problem: Inconsistent Peak Area or Extra Peaks q_storage Were samples stored properly? (Cold, Dark, Inert) problem->q_storage sol_storage Solution: Store in amber vials at -20°C under N2. q_storage->sol_storage No q_prep Was sample prep optimized? (Inert solvent, Antioxidant) q_storage->q_prep Yes sol_prep Solution: Purge solvent, add BHT, use aprotic solvent. q_prep->sol_prep No q_gc Is GC method causing degradation? q_prep->q_gc Yes sol_gc Solution: Lower inlet temp, use deactivated liner. q_gc->sol_gc Possibly q_system Is the system clean and leak-free? q_gc->q_system Unlikely sol_system Solution: Perform inlet maintenance, check for leaks. q_system->sol_system No

References

Identifying and removing impurities from Octyl 2-methylisocrotonate samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Octyl 2-methylisocrotonate. The information provided is designed to help identify and remove common impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The most common impurities in commercially available or synthetically prepared this compound depend on the manufacturing process. Common synthesis routes, such as the Horner-Wadsworth-Emmons reaction, can introduce specific contaminants.

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 1-octanol and a phosphonate reagent (e.g., triethyl phosphonoacetate) may be present.

  • Reaction Byproducts: Phosphonate byproducts are common in Horner-Wadsworth-Emmons reactions and are typically water-soluble, facilitating their removal.[1][2][3]

  • Stereoisomers: The synthesis can produce both (E) and (Z) isomers of this compound. The (E)-isomer is generally the major product.[1][2]

  • Solvent Residues: Depending on the purification process, residual solvents from the reaction or purification steps may be present.

  • Water: Moisture can be introduced during the workup and needs to be removed.

  • Aldehydes or Ketones: Traces of the aldehyde or ketone used in the synthesis may remain.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of the α,β-unsaturated ester functional group and identifying certain impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify non-volatile impurities.

Q3: What is the expected boiling point of pure this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: My sample contains residual starting materials (1-octanol and phosphonate reagents).

Solution:

A simple acid-base extraction followed by distillation is generally effective.

  • Step 1: Acid-Base Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities and any remaining phosphonate reagents.[4] Subsequently, wash with brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Step 2: Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Step 3: Solvent Removal: Remove the organic solvent using a rotary evaporator.

  • Step 4: Fractional Distillation: Purify the remaining liquid by fractional distillation under reduced pressure to separate the this compound from the less volatile 1-octanol.

Experimental Protocols

Protocol 1: General Purification of this compound

This protocol describes a standard procedure for purifying crude this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Dissolve the crude this compound in an equal volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated NaHCO₃ solution, shake gently, and allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer and swirl to dry. The drying agent should be free-flowing when the solution is dry.

  • Filter or decant the dried organic solution into a round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator.

  • Set up a fractional distillation apparatus and distill the remaining liquid under reduced pressure to obtain pure this compound.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Typical GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1 mL/min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Mass Range 40-400 amu

Procedure:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data according to the parameters listed above.

  • Analyze the resulting chromatogram to identify and quantify the peaks corresponding to this compound and any impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_sample Crude Octyl 2-methylisocrotonate dissolve Dissolve in Organic Solvent crude_sample->dissolve wash_bicarb Wash with NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine (aq) wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Fractional Distillation evaporate->distill pure_product Pure Product distill->pure_product

Caption: General workflow for the purification of this compound.

impurity_identification_logic cluster_analysis Impurity Identification Logic sample This compound Sample gc_ms GC-MS Analysis sample->gc_ms nmr NMR (1H, 13C) Analysis sample->nmr ir IR Spectroscopy sample->ir hplc HPLC Analysis sample->hplc data_analysis Data Analysis and Impurity Identification gc_ms->data_analysis nmr->data_analysis ir->data_analysis hplc->data_analysis

Caption: Logic for identifying impurities using various analytical techniques.

References

Minimizing solvent effects in the spectroscopic analysis of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Spectroscopic Analysis of Octyl 2-methylisocrotonate

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent effects during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which type of solvent is best for UV-Vis analysis of this compound?

A1: The ideal solvent should be transparent in the UV region where this compound absorbs and should not react with the sample.[1] Non-polar solvents like hexane or cyclohexane are often good choices as they cause minimal interaction with the solute.[2] It is crucial to select a solvent with a UV cutoff wavelength well below the analyte's absorption maximum.[1][3]

Q2: How does solvent polarity affect my UV-Vis spectrum?

A2: Solvent polarity can shift the absorption peaks (a phenomenon known as solvatochromism).[4] Polar solvents like ethanol can cause a red shift (to longer wavelengths) by stabilizing polar excited states.[2][4] Conversely, non-polar solvents such as hexane typically lead to a blue shift (to shorter wavelengths).[2][4] These shifts occur because the solvent alters the energy levels of the solute's electronic states.[2]

Q3: What are deuterated solvents and why are they necessary for NMR spectroscopy?

A3: Deuterated solvents are compounds where hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen.[5] They are essential for NMR because they minimize interference from the solvent's own proton signals, allowing for a clearer observation of the sample's signals.[5] Common choices include deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6).[5][6]

Q4: My NMR spectrum shows overlapping peaks. How can I resolve them?

A4: Overlapping peaks can sometimes be resolved by changing the NMR solvent.[7] Spectra recorded in different solvents, such as benzene-d6 versus chloroform-d, can exhibit different chemical shift patterns, which may separate the overlapping signals.[7]

Q5: What is a "solvent cutoff" in UV-Vis spectroscopy?

A5: The solvent cutoff is the wavelength below which the solvent itself absorbs strongly, making it unsuitable for analytical measurements.[1][3] To obtain accurate data, you must choose a solvent with a cutoff wavelength that does not interfere with the absorption region of your analyte.[1][2]

Troubleshooting Guides

Problem: My UV-Vis spectrum has a high or noisy baseline.

Potential CauseSuggested Remedy
Solvent Absorption The solvent may be absorbing in the same region as your sample. Check the solvent's UV cutoff wavelength and select a different solvent with a lower cutoff if necessary.[1][3]
Instrument Not Blanked Correctly Ensure you have taken a baseline reading with a cuvette containing only the pure solvent you are using for your sample.[8][9] This baseline should be subtracted from your sample's spectrum.
Contaminated Solvent or Cuvette Use high-purity, spectroscopy-grade solvents.[10] Ensure your cuvettes are clean and free from scratches or residues.[9]
Light Source Instability Allow the instrument's lamp to warm up and stabilize before taking measurements, which can take up to 20 minutes for some lamps.[11]

Problem: Peak positions (λmax) are shifting between different sample preparations.

Potential CauseSuggested Remedy
Inconsistent Solvent Polarity Even small changes in solvent composition can alter polarity and cause peak shifts.[4] Ensure you are using the same solvent from the same source for all related experiments.
Changes in Sample Concentration Highly concentrated samples can sometimes exhibit shifts in λmax due to intermolecular interactions. Try analyzing samples at a lower concentration.[11]
Temperature Fluctuations Temperature can influence molecular interactions and, consequently, the observed resonance frequencies in spectroscopy.[8] Maintain a consistent temperature for all measurements.
Solute-Solvent Interactions The solvent may be interacting with your analyte, for example, through hydrogen bonding.[2] Consider using a less interactive, non-polar solvent if this is suspected.[2]

Problem: I see unexpected peaks in my NMR spectrum.

Potential CauseSuggested Remedy
Residual Protons in Solvent Even in deuterated solvents, a small residual proton signal will be present. For example, CDCl3 shows a residual peak near 7.26 ppm.[5] Be aware of the expected residual peaks for your chosen solvent.
Water Contamination NMR solvents can absorb moisture from the air, leading to a water peak in the spectrum.[7] Use dry solvents and handle them in a moisture-free environment.
Contamination from Previous Sample Ensure the NMR tube is thoroughly cleaned before use. Carryover from a previous sample can introduce extraneous peaks.
Residual Solvent from Purification Solvents like ethyl acetate can be difficult to remove completely from a sample.[7] If a solvent from a previous step is suspected, try co-evaporating the sample with a more volatile solvent like dichloromethane.[7]

Quantitative Data: Common Spectroscopic Solvents

This table summarizes key properties of common solvents used in UV-Vis and NMR spectroscopy. The UV cutoff is the wavelength at which the solvent's absorbance is approximately 1.0 AU in a 1 cm path length cell.[12][13]

SolventUV Cutoff (nm)Dielectric Constant (ε)NMR Residual Proton Shift (δH, ppm)
Acetonitrile190[12]36.6[14]1.93 (quintet)[15]
Hexane210[14]1.89[14]1.38 (broad) (for Cyclohexane-d12)[15]
Methanol210[14]33.0[14]3.30 (quintet) (for Methanol-d4)[15]
Ethanol210[12]25.3[14]N/A
Dichloromethane233[12]8.93[14]5.32 (triplet) (for Dichloromethane-d2)[15]
Chloroform245[12]4.81[14]7.24 (singlet) (for Chloroform-d)[15]
Ethyl Acetate256[12]6.08[14]N/A
Acetone330[12]21.0[14]2.04 (quintet) (for Acetone-d6)[15]
Dimethyl Sulfoxide (DMSO)268[12]47.2[14]2.49 (quintet) (for DMSO-d6)[15]
Water190[12]N/A4.63 (for Deuterium Oxide)[15]

Experimental Protocols

Protocol 1: Baseline Correction and Solvent Subtraction in UV-Vis Spectroscopy

This protocol helps to remove the absorbance contribution of the solvent from the sample spectrum.

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to stabilize for at least 20 minutes to ensure a consistent light output.[11]

  • Prepare Blank: Fill a clean cuvette with the high-purity solvent that will be used to dissolve the this compound. Ensure there are no air bubbles.

  • Measure Baseline: Place the "blank" cuvette in the spectrophotometer and run a baseline scan across the desired wavelength range. This spectrum is stored as the reference.[8]

  • Prepare Sample: Prepare a dilute solution of this compound in the same solvent. The concentration should be low enough to ensure the maximum absorbance is within the linear range of the instrument.[11]

  • Measure Sample: Replace the blank cuvette with the sample cuvette and perform a scan.

  • Subtract Baseline: The instrument's software will automatically subtract the stored baseline (solvent) spectrum from the sample spectrum.[8][16] The resulting spectrum should show only the absorbance of the analyte.

Protocol 2: Preparing a Sample for NMR Spectroscopy

This protocol outlines the steps for preparing a high-quality sample for NMR analysis to minimize interference.

  • Sample Purity: Ensure the analyte (this compound) is as pure as possible. Impurities will appear in the NMR spectrum.

  • Choose a Deuterated Solvent: Select an appropriate deuterated solvent that completely dissolves the sample.[5] Deuterated chloroform (CDCl3) is a common starting point for many organic compounds.[5][17]

  • Dissolve the Sample: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Ensure Homogeneity: Cap the NMR tube and gently invert it several times to dissolve the sample completely. If needed, use a vortex mixer. A homogenous solution is critical to avoid peak broadening.[7]

  • Filter if Necessary: If any solid particles remain, filter the solution into a clean NMR tube using a small plug of glass wool in a Pasteur pipette.

  • Label and Analyze: Label the NMR tube clearly and insert it into the NMR spectrometer for analysis.

Visualizations

start Start: Spectroscopic Issue Encountered check_solvent Is the solvent appropriate? (e.g., UV cutoff, purity) start->check_solvent change_solvent Select a new solvent with a lower UV cutoff or higher purity. check_solvent->change_solvent No check_blank Was a proper baseline/ blank subtraction performed? check_solvent->check_blank Yes change_solvent->start perform_blank Re-run the baseline using a clean cuvette and pure solvent. check_blank->perform_blank No check_concentration Is the sample concentration in the optimal range? check_blank->check_concentration Yes perform_blank->start adjust_concentration Dilute or concentrate the sample as needed. check_concentration->adjust_concentration No check_instrument Are instrument settings correct? (e.g., warm-up, calibration) check_concentration->check_instrument Yes adjust_concentration->start calibrate_instrument Allow lamp to stabilize. Calibrate instrument per manual. check_instrument->calibrate_instrument No end_success Issue Resolved check_instrument->end_success Yes calibrate_instrument->start end_fail Consult Instrument Specialist

Caption: Troubleshooting workflow for spectroscopic analysis.

solvent_props Solvent Properties polarity Polarity (Polar vs. Non-polar) solvent_props->polarity uv_cutoff UV Cutoff Wavelength solvent_props->uv_cutoff h_bonding Hydrogen Bonding Capability solvent_props->h_bonding purity Purity / Grade solvent_props->purity peak_shift Peak Position Shift (Red/Blue Shift) polarity->peak_shift influences peak_broadening Peak Broadening polarity->peak_broadening can cause interference Direct Signal Interference uv_cutoff->interference causes if too high h_bonding->peak_shift influences artifacts Ghost Peaks / Artifacts purity->artifacts low purity causes

Caption: Relationship between solvent properties and spectroscopic effects.

References

Strategies to increase the stability of Octyl 2-methylisocrotonate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to enhance the stability of Octyl 2-methylisocrotonate in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Loss of compound potency over time in aqueous solution. Hydrolysis: The ester bond is susceptible to cleavage by water, a reaction catalyzed by acidic or basic conditions.- pH Control: Maintain the solution pH in the neutral range (pH 6-7.5). Avoid strongly acidic or alkaline conditions. Buffer the solution if necessary.- Low Temperature Storage: Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to slow down the hydrolysis rate.- Aprotic Solvents: If the experimental design allows, consider using aprotic solvents to minimize the presence of water.
Appearance of unknown peaks in chromatograms during stability studies. Degradation Products: New peaks likely correspond to degradation products formed from hydrolysis, oxidation, or other reactions.- Forced Degradation Studies: Perform forced degradation studies to intentionally generate degradation products and identify their retention times. This will help in peak tracking and identification.[1]- Mass Spectrometry (MS) Analysis: Use LC-MS or GC-MS to determine the mass of the unknown peaks and propose potential structures of the degradants.
Inconsistent analytical results between sample preparations. Solvent Effects: The choice of solvent can influence the stability of the compound. Protic solvents can participate in degradation reactions.- Consistent Solvent System: Use a consistent and well-defined solvent system for all sample preparations.- Solvent Stability Study: Evaluate the stability of this compound in different solvents to identify the most suitable one for your application.
Precipitation of the compound from solution upon storage. Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble.- Solubility Assessment: Determine the solubility of this compound in the intended solvent system before preparing stock solutions.- Co-solvents: Consider the use of co-solvents to improve solubility.- Monitor for Degradation: Analyze the precipitate to determine if it is the parent compound or a degradant.
Discoloration of the solution upon exposure to light. Photodegradation: The α,β-unsaturated system can be susceptible to photochemical reactions.- Light Protection: Protect solutions from light by using amber vials or by wrapping containers with aluminum foil.[2]- Photostability Testing: Conduct photostability studies as part of forced degradation to understand the compound's sensitivity to light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The primary degradation pathways for this compound, an α,β-unsaturated ester, are:

  • Hydrolysis: The most common degradation pathway for esters, involving the cleavage of the ester bond to form 2-methylisocrotonic acid and octanol. This reaction is catalyzed by both acids and bases.[3]

  • Michael Addition: Due to the electron-withdrawing nature of the carbonyl group, the double bond is activated towards nucleophilic attack at the β-carbon. Nucleophiles such as water or other excipients in a formulation can add across the double bond.[4]

  • Photodegradation: Exposure to light, particularly UV light, can lead to isomerization of the double bond or other photochemical reactions.[2]

  • Polymerization: Under certain conditions, such as exposure to initiators or high temperatures, α,β-unsaturated esters can undergo polymerization.[5][6]

Below is a diagram illustrating the main degradation pathways.

Degradation Pathways of this compound A This compound B Hydrolysis (Acid/Base Catalyzed) A->B D Michael Addition (Nucleophile) A->D F Photodegradation (Light) A->F H Polymerization (Heat/Initiators) A->H C 2-Methylisocrotonic Acid + Octanol B->C E β-Adduct D->E G Isomers / Photoproducts F->G I Polymer H->I

Predicted degradation pathways for this compound.
Q2: How can I perform a forced degradation study to assess the stability of this compound?

A2: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule.[1] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Summary of Forced Degradation Conditions:

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat at 60-80 °C for 2-24 hoursHydrolysis of the ester linkage
Base Hydrolysis 0.1 M NaOH, room temperature or gentle heat for 1-12 hoursSaponification (hydrolysis) of the ester linkage
Oxidation 3-30% H₂O₂, room temperature for 2-24 hoursOxidation of the double bond or other sensitive moieties
Thermal Degradation Solid-state or solution at 60-80 °C for 24-72 hoursGeneral decomposition, potential for polymerization
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Isomerization, photolytic cleavage, or other photochemical reactions

The following diagram outlines a general workflow for a forced degradation study.

Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid HPLC/UPLC HPLC/UPLC Acid->HPLC/UPLC Base Base Base->HPLC/UPLC Oxidative Oxidative Oxidative->HPLC/UPLC Thermal Thermal Thermal->HPLC/UPLC Photolytic Photolytic Photolytic->HPLC/UPLC LC-MS LC-MS HPLC/UPLC->LC-MS GC-MS GC-MS HPLC/UPLC->GC-MS Degradation Profile Degradation Profile HPLC/UPLC->Degradation Profile Degradant Identification Degradant Identification LC-MS->Degradant Identification GC-MS->Degradant Identification Stability-Indicating Method Stability-Indicating Method Degradation Profile->Stability-Indicating Method Sample Preparation Sample Preparation Sample Preparation->Acid Sample Preparation->Base Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic

A general workflow for conducting forced degradation studies.
Q3: What are the key parameters for a stability-indicating HPLC method for this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely quantify the decrease of the active pharmaceutical ingredient (API) content due to degradation. The key feature is its ability to separate the API peak from all potential degradation product peaks.

Recommended Starting HPLC Method Parameters:

Parameter Recommendation
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a high aqueous content and gradually increase the organic phase (e.g., 10% B to 90% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at the λmax of this compound (requires experimental determination, likely around 220-260 nm due to the conjugated system)
Injection Volume 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Q4: Are there any specific handling and storage recommendations to improve the stability of this compound solutions?

A4: Yes, proper handling and storage are critical for maintaining the integrity of this compound solutions.

  • pH Control: Maintain solutions at a neutral pH (6.0-7.5) using a suitable buffer system if necessary.

  • Temperature: Store stock solutions and experimental samples at low temperatures, such as 2-8 °C for short-term storage and ≤ -20 °C for long-term storage.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For long-term storage or if the compound is found to be sensitive to oxidation, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.

  • Solvent Choice: Whenever possible, use aprotic solvents to minimize hydrolysis. If aqueous solutions are required, prepare them fresh for each experiment.

  • Avoid Contaminants: Ensure all glassware and solvents are free from acidic, basic, or nucleophilic contaminants that could catalyze degradation.

References

Common experimental errors in the synthesis of alkyl methylisocrotonates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of alkyl methylisocrotonates.

Troubleshooting Guide

This guide addresses common experimental errors encountered during the synthesis of alkyl methylisocrotonates, primarily through Fischer esterification of methylisocrotonic acid.

Issue 1: Low or No Product Yield

Low or no yield of the desired alkyl methylisocrotonate is one of the most frequent issues. The Fischer esterification is a reversible reaction, and the equilibrium may not favor the product formation under suboptimal conditions.[1][2][3]

ParameterPotential Cause of Low YieldRecommended Solution
Reagent Stoichiometry The equilibrium of the Fischer esterification may not favor the product.[2][3]Use a large excess of the alcohol (it can often be used as the solvent) to shift the equilibrium towards the ester product.[2][3]
Water Content The presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (Le Chatelier's principle).[2][3]Ensure all reagents and glassware are dry. Use a Dean-Stark apparatus to remove water as it is formed during the reaction.[2]
Catalyst Inefficient or insufficient acid catalysis.Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] Ensure the catalyst is not degraded.
Reaction Temperature The reaction rate may be too slow at lower temperatures.Heat the reaction mixture to reflux to increase the reaction rate.[4] The specific temperature will depend on the alcohol used.
Reaction Time Insufficient reaction time for the equilibrium to be established.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Steric Hindrance Steric hindrance from bulky alkyl groups on the alcohol or near the carboxylic acid can slow down the reaction.Increase reaction time and/or temperature. Consider using a more potent catalyst or a different synthetic route if steric hindrance is significant.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Solutions start Low or No Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sol_reagents Use excess alcohol. Ensure dry reagents. check_reagents->sol_reagents check_water Implement Water Removal check_conditions->check_water Conditions Standard sol_conditions Increase temperature to reflux. Increase reaction time. check_conditions->sol_conditions check_catalyst Optimize Catalyst check_water->check_catalyst Water Removed sol_water Use Dean-Stark trap. check_water->sol_water monitor_reaction Monitor Reaction Progress check_catalyst->monitor_reaction Catalyst Optimized sol_catalyst Use H2SO4 or TsOH. check_catalyst->sol_catalyst consider_sterics Assess Steric Hindrance monitor_reaction->consider_sterics Reaction Stalled sol_monitor Use TLC or GC. monitor_reaction->sol_monitor success Improved Yield consider_sterics->success Addressed sol_sterics Prolonged heating. Alternative synthesis. consider_sterics->sol_sterics

Caption: Troubleshooting workflow for low yield in alkyl methylisocrotonate synthesis.

Issue 2: Presence of Impurities in the Final Product

Even with a good yield, the final product may contain impurities that need to be removed.

  • Unreacted Starting Materials: The most common impurities are unreacted methylisocrotonic acid and the starting alcohol.

    • Troubleshooting:

      • Aqueous Wash: To remove the acidic starting material, wash the crude product with a mild base solution, such as saturated sodium bicarbonate (NaHCO₃), followed by a brine wash.

      • Distillation: Fractional distillation can be used to separate the desired ester from the more volatile starting alcohol and the less volatile carboxylic acid.

  • Side Products:

    • Ether Formation: Under acidic conditions, particularly at high temperatures, the alcohol can undergo dehydration to form a symmetric ether. This is more common with secondary and tertiary alcohols.

      • Troubleshooting: Use milder reaction conditions or a different catalyst system that does not promote ether formation. Lewis acid catalysts can sometimes be a better alternative.

    • Polymerization: As an α,β-unsaturated ester, the product can potentially undergo polymerization, especially at high temperatures.

      • Troubleshooting: Avoid excessively high temperatures during the reaction and purification. The addition of a polymerization inhibitor, such as hydroquinone, can be considered if polymerization is a significant issue.

Purification Workflow

PurificationWorkflow start Crude Product aqueous_wash Aqueous Workup (NaHCO3, Brine) start->aqueous_wash drying Dry with Anhydrous Agent (e.g., MgSO4) aqueous_wash->drying filtration Filter drying->filtration distillation Fractional Distillation filtration->distillation pure_product Pure Alkyl Methylisocrotonate distillation->pure_product

Caption: General purification workflow for alkyl methylisocrotonates.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Fischer esterification?

A1: The acid catalyst serves two primary purposes:

  • It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • It facilitates the removal of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide ion (OH⁻).[1]

Q2: Can I use a base instead of an acid to catalyze the reaction?

A2: Direct esterification of a carboxylic acid and an alcohol is not typically catalyzed by a base. A base would deprotonate the carboxylic acid to form a carboxylate, which is not electrophilic enough to react with the alcohol. However, alternative methods for ester synthesis, such as reacting an acyl chloride or anhydride with an alcohol, are often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC can provide quantitative information about the relative amounts of starting materials and product in the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the appearance of characteristic peaks for the ester product and the disappearance of peaks from the starting materials.

Q4: What are some common side reactions to be aware of?

A4: Besides the presence of unreacted starting materials, potential side reactions include:

  • Ether formation: Dehydration of the alcohol to form a symmetric ether, especially with secondary and tertiary alcohols at high temperatures.

  • Polymerization: As an α,β-unsaturated ester, the product can polymerize under certain conditions.

  • Isomerization: Depending on the reaction conditions, isomerization of the double bond might occur, though this is less common for methylisocrotonates under standard Fischer esterification conditions.

Experimental Protocols

Synthesis of Ethyl Isocrotonate

This protocol is adapted from a procedure in Organic Syntheses, a reliable source for reproducible organic reactions.[5] While this specific procedure involves the reduction of ethyl tetrolate, the purification steps are relevant to a product obtained from Fischer esterification. A general Fischer esterification protocol is also provided.

General Fischer Esterification Protocol for Alkyl Methylisocrotonates

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if removing water azeotropically). Ensure all glassware is thoroughly dried.

  • Reagents:

    • Methylisocrotonic acid (1.0 equivalent)

    • Alcohol (e.g., ethanol for ethyl methylisocrotonate, 5-10 equivalents, can be used as the solvent)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents)

  • Procedure: a. To the round-bottom flask, add the methylisocrotonic acid and the alcohol. b. Slowly and carefully add the concentrated sulfuric acid to the mixture while stirring. c. Heat the reaction mixture to a gentle reflux. d. Monitor the reaction progress by TLC or GC. The reaction time will vary depending on the alcohol used but is typically several hours. e. Once the reaction is complete, allow the mixture to cool to room temperature.

  • Workup and Purification: a. If a large excess of alcohol was used, remove it by rotary evaporation. b. Dilute the residue with an organic solvent like diethyl ether or ethyl acetate. c. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Repeat until no more gas evolves. d. Wash the organic layer with brine (saturated NaCl solution). e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). f. Filter to remove the drying agent. g. Concentrate the filtrate using a rotary evaporator to obtain the crude product. h. Purify the crude product by fractional distillation under reduced pressure to obtain the pure alkyl methylisocrotonate.[5]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • The alcohols used may be flammable. Keep away from ignition sources.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Octyl 2-methylisocrotonate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the quantification of Octyl 2-methylisocrotonate, a fragrance ingredient found in various cosmetic and personal care products. Ensuring the accurate quantification of such compounds is critical for regulatory compliance, quality control, and safety assessment. This document details and contrasts the most prevalent and effective techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Ultra-Performance Convergence Chromatography with Mass Spectrometry (UPC²-MS).

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance of the three primary analytical methods suitable for the analysis of fragrance allergens, including esters like this compound. The data presented is a synthesis from studies on structurally similar fragrance compounds and serves as a benchmark for method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

Validation ParameterReported Performance for Similar Fragrance EstersSource
Linearity (r²) >0.99[1]
Limit of Quantification (LOQ) 0.33–4.0 µg/g[1]
Accuracy (Recovery %) 80–120%[1]
Precision (RSD %) < 10%[1]
Analysis Time < 60 minutes[1]

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data

Validation ParameterReported Performance for Fragrance AllergensSource
Linearity (r²) >0.99[2]
Limit of Quantification (LOQ) 0.2–20 mg/kg[2]
Accuracy (Recovery %) 79.8–115.2%[2]
Precision (RSD %) 0.6–9.9%[2]
Analysis Time ~40 minutes[2]

Table 3: Ultra-Performance Convergence Chromatography (UPC²-MS) Performance Data

Validation ParameterReported Performance for Fragrance AllergensSource
Linearity (r²) 0.9999 (for Cinnamyl Alcohol)
Analysis Time ~7 minutes[3]
Solvent Usage >95% reduction compared to HPLC[3]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for fragrance allergen analysis and can be adapted and validated for the specific quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for fragrance analysis.[4]

Sample Preparation:

  • Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane/acetone 1:1 v/v).[1]

  • Vortex for 2 minutes to ensure thorough mixing.

  • Place in an ultrasonic bath for 15 minutes to facilitate extraction.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

  • GC System: Agilent 8890 GC system or equivalent.[5]

  • Column: DB-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.[5]

  • Injector: Split/splitless inlet at 280 °C.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, hold for 5 minutes.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS System: Agilent 7000D MS/MS or equivalent.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV offers a reliable alternative for the analysis of fragrance allergens, particularly for those that are less volatile or thermally labile.[2]

Sample Preparation:

  • Accurately weigh approximately 0.5 g of the sample into a volumetric flask.

  • Add a suitable diluent (e.g., acetonitrile/water mixture) and sonicate for 10 minutes to dissolve the sample.

  • Bring the solution to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions:

  • HPLC System: Agilent 1200 series or equivalent.[6]

  • Column: Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm particle size.[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 30 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a wavelength suitable for this compound (typically determined by UV scan of a standard).

  • Injection Volume: 10 µL.[6]

Ultra-Performance Convergence Chromatography with Mass Spectrometry (UPC²-MS)

UPC²-MS is a modern technique that utilizes compressed carbon dioxide as the primary mobile phase, offering very fast analysis times and reduced solvent consumption.[3] It is capable of analyzing both GC and LC amenable compounds in a single run.[3]

Sample Preparation:

  • Add 0.2 g of the sample to a vial containing 2.5 mL of water and 2.5 mL of methanol with 20 mM ammonium formate.

  • Vortex the mixture for 2 minutes at 1600 rpm.

  • Extract further in an ultrasonic bath for 30 minutes.

  • Centrifuge approximately 1 mL of the extract for 5 minutes at 10,000 rpm.

  • Transfer the centrifuged extract to an LC vial for analysis.

UPC²-MS Conditions:

  • UPC² System: Waters ACQUITY UPC² System or equivalent.[6]

  • Column: ACQUITY UPC² BEH column (e.g., 3.0 x 100 mm, 1.7 µm).

  • Mobile Phase A: Compressed CO₂.

  • Mobile Phase B: Methanol or another suitable organic co-solvent.

  • Gradient: A typical gradient would start at a low percentage of co-solvent and ramp up to elute the analytes.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • MS System: Waters Xevo TQD or equivalent.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), depending on the analyte's properties.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

Visualizing the Analytical Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of each analytical method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Solvent weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter inject Inject into GC filter->inject separate Separation on Column inject->separate ionize Ionization (EI) separate->ionize detect MS Detection (SIM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound quantification by GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

UPC2_Workflow cluster_prep Sample Preparation cluster_analysis UPC²-MS Analysis cluster_data Data Processing weigh Weigh Sample add_solvent Add Solvent Mix weigh->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate centrifuge Centrifuge sonicate->centrifuge inject Inject into UPC² centrifuge->inject separate Separation on Column inject->separate ionize Ionization (APCI/ESI) separate->ionize detect MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for this compound quantification by UPC²-MS.

References

A Comparative Analysis of Octyl 2-Methylisocrotonate and Other Leading Fragrance Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Performance and Characteristics of Key Fragrance Esters

In the intricate world of fragrance chemistry, the selection of appropriate esters is paramount to achieving desired scent profiles, performance, and stability. This guide provides a comprehensive comparative analysis of Octyl 2-methylisocrotonate against a selection of widely used fragrance esters: Benzyl Acetate, Ethyl Butyrate, Linalyl Acetate, and Methyl Salicylate. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers and professionals in making informed decisions for fragrance formulation and development.

Comparative Performance Data

The following table summarizes the key physicochemical properties and performance characteristics of the selected fragrance esters. Data has been compiled from various scientific and technical sources to provide a comparative overview.

PropertyThis compound (and related isomers)Benzyl AcetateEthyl ButyrateLinalyl AcetateMethyl Salicylate
Molecular Formula C13H24O2C9H10O2[1]C6H12O2[2]C12H20O2[3][4][5]C8H8O3[6]
Molecular Weight ( g/mol ) 212.33150.18[7]116.16[8]196.29[5][9][10]152.15[6]
Odor Profile Fruity, herbaceous, slightly waxySweet, fruity, floral (jasmine)[11]Fruity (pineapple-like)[8][12]Floral, sweet, slightly citrusy (bergamot-lavender)[3][9][10]Sweet, minty (wintergreen)[13][14]
Boiling Point (°C) ~251-253 (for octyl crotonate)212-215[7]120-121[2][12]220[9][10][15]220-224[6]
Flash Point (°C) ~118 (for octyl crotonate)102[7]26[2][12]85-94[5][15]96-101[16]
Vapor Pressure (mmHg @ 25°C) ~0.0168 (for octyl crotonate)0.15[7]~13.9 (calculated)~0.02[10]0.0343[13]
Solubility in Water Very lowSlightly soluble (0.31 g/100 mL)[11]Sparingly solubleInsoluble[15]Slightly soluble[13]
Odor Threshold Data not available2-270 ppb[1][17]~1 ppb (in water)[18]~1 ppm[4]Data not available

Experimental Protocols

To ensure the reproducibility and validity of comparative fragrance analysis, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Component Analysis

Objective: To separate, identify, and quantify the individual volatile compounds within a fragrance mixture.

Methodology:

  • Sample Preparation: A dilute solution of the fragrance ester is prepared in a suitable solvent (e.g., ethanol) at a concentration of approximately 1%. For complex fragrance mixtures, a headspace sampling technique can be employed to analyze the volatile components.[19]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., a non-polar or medium-polar column).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[20]

    • Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped up to 250°C at a rate of 10°C/minute, and held for 5 minutes.

    • Transfer Line Temperature: 280°C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.[19]

    • Source Temperature: 230°C

  • Data Analysis: The resulting chromatogram displays peaks corresponding to individual compounds. The mass spectrum of each peak is compared to a reference library (e.g., NIST) for identification. Quantification is performed by integrating the peak areas and comparing them to an internal standard.[20]

Sensory Evaluation of Fragrance Esters

Objective: To assess and compare the olfactory characteristics of different fragrance esters using a trained sensory panel.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents. Panelists undergo training to familiarize themselves with a standardized fragrance vocabulary and evaluation techniques.

  • Sample Preparation: Fragrance esters are diluted to a non-irritating concentration (e.g., 1-5%) in an odorless solvent like ethanol or dipropylene glycol. Samples are presented on smelling strips (mouillettes) or in glass vials.

  • Testing Environment: The evaluation is conducted in a well-ventilated, odor-free room to prevent sensory fatigue and cross-contamination of scents.[21]

  • Evaluation Procedure:

    • Panelists are presented with one sample at a time in a randomized order to avoid bias.

    • They are instructed to sniff the sample from a standardized distance.

    • Panelists rate the intensity of the fragrance on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).

    • They then provide a qualitative description of the odor profile using a predefined list of descriptors (e.g., fruity, floral, sweet, green, etc.).

    • A break of at least 1 minute is taken between samples to prevent olfactory adaptation.[21]

  • Data Analysis: The intensity ratings are averaged across all panelists for each fragrance ester. The frequency of use for each descriptor is also calculated to create a sensory profile for each compound. Statistical analysis (e.g., ANOVA) can be used to determine significant differences between the esters.

Visualizing Olfactory Signaling

The perception of fragrance is a complex process initiated by the interaction of odorant molecules with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of a specific scent in the brain.

Olfactory_Signaling_Pathway Odorant Odorant Molecule (e.g., Fragrance Ester) OR Olfactory Receptor Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization AP Action Potential Depolarization->AP Brain Signal to Brain (Olfactory Bulb) AP->Brain

Caption: Generalized olfactory signal transduction pathway.

Experimental Workflow for Comparative Analysis

The logical flow of a comparative analysis of fragrance esters involves several key stages, from initial characterization to final sensory evaluation.

Experimental_Workflow cluster_physicochemical Physicochemical Analysis cluster_performance Performance Evaluation cluster_sensory Sensory Analysis MW Molecular Weight Determination GCMS GC-MS Analysis MW->GCMS BP Boiling Point Measurement Volatility Volatility Assessment BP->Volatility VP Vapor Pressure Analysis VP->Volatility Sol Solubility Testing Substantivity Substantivity on Substrate Sol->Substantivity Odor_Threshold Odor Threshold Determination GCMS->Odor_Threshold Sensory_Panel Sensory Panel Evaluation Volatility->Sensory_Panel Substantivity->Sensory_Panel Data_Integration Data Integration and Comparative Analysis Odor_Threshold->Data_Integration Sensory_Panel->Data_Integration

References

A Comparative Guide to the Synthesis of Octyl 2-Methylisocrotonate and Alternative Fragrance Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of synthesis results for octyl 2-methylisocrotonate, a valuable fragrance compound. It offers an objective comparison with alternative octyl esters, supported by experimental data and detailed methodologies. This document is intended to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data for the synthesis of this compound and its alternatives.

Table 1: Synthesis of this compound

Synthesis MethodKey ReactantsCatalyst/ReagentReaction TimeYield (%)Purity (%)
Fischer Esterification 2-Methylisocrotonic Acid, 1-OctanolSulfuric Acid4-8 hours60-70>95
Wittig Reaction Propanal, Ethyl 2-bromopropionate, 1-OctanolTriphenylphosphine, Base1-3 hours80-95>98

Table 2: Synthesis of Alternative Fragrance Esters

ProductSynthesis MethodKey ReactantsCatalyst/ReagentReaction TimeYield (%)
Octyl Acetate Fischer EsterificationAcetic Acid, 1-OctanolSulfuric Acid1-2 hours52[1]
Octyl Crotonate Fischer EsterificationCrotonic Acid, 1-OctanolSulfuric Acid12 hoursHigh
Octyl Octanoate Fischer EsterificationOctanoic Acid, 1-OctanolAcid CatalystHighHigh[2]
Octyl Octanoate Enzymatic EsterificationOctanoic Acid, 1-OctanolLipase24-48 hours>90[2]

Table 3: Physicochemical and Olfactory Properties of Selected Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Odor Profile
This compound C13H24O2212.33~240-250Fruity, slightly waxy
Octyl Acetate C10H20O2172.26211[3]Fruity, orange, jasmine-like[1][3]
Octyl Crotonate C12H22O2198.30251-253Fruity, hay, winey, mushroom[4]
Octyl Octanoate C16H32O2256.42306-307[5]Fruity, waxy, slightly floral

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is based on the general principles of Fischer esterification.

1. Synthesis of 2-Methylisocrotonic Acid (Precursor)

This precursor can be synthesized via a Reformatsky-type reaction followed by dehydration.

  • Reaction: Propanal is reacted with ethyl 2-bromopropionate in the presence of zinc metal to form ethyl 3-hydroxy-2-methylpentanoate. Subsequent acidic dehydration yields ethyl 2-methylisocrotonate, which is then hydrolyzed to 2-methylisocrotonic acid.

2. Esterification

  • Materials: 2-Methylisocrotonic acid, 1-octanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methylisocrotonic acid in an excess of 1-octanol (approximately 3-5 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).

    • After cooling to room temperature, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Synthesis of this compound via Wittig Reaction

This protocol is a plausible route based on the Wittig reaction.

  • Materials: (Carbethoxymethylene)triphenylphosphorane (Wittig reagent), propanal, 1-octanol, sodium hydride, anhydrous tetrahydrofuran (THF), lithium aluminum hydride (or other suitable reducing agent), manganese dioxide (or other suitable oxidizing agent).

  • Procedure:

    • Wittig Reaction: In a flame-dried round-bottom flask under an inert atmosphere, suspend (carbethoxymethylene)triphenylphosphorane in anhydrous THF. Add a strong base such as sodium hydride to generate the ylide. Cool the mixture and add propanal dropwise. Allow the reaction to stir at room temperature until completion (monitored by TLC). This will yield ethyl 2-methylisocrotonate.

    • Transesterification or Hydrolysis/Esterification:

      • Transesterification: The resulting ethyl 2-methylisocrotonate can be transesterified to the octyl ester by heating with 1-octanol in the presence of a suitable catalyst.

      • Hydrolysis and Fischer Esterification: Alternatively, the ethyl ester can be hydrolyzed to 2-methylisocrotonic acid, which is then esterified with 1-octanol as described in the Fischer Esterification protocol above.

Synthesis of Octyl Acetate via Fischer Esterification
  • Materials: Glacial acetic acid, 1-octanol, concentrated sulfuric acid, diethyl ether, 5% sodium bicarbonate solution, anhydrous sodium sulfate.[1]

  • Procedure:

    • Combine 1-octanol and an excess of glacial acetic acid in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 1-2 hours.[1]

    • After cooling, wash the mixture with water and then neutralize the excess acid with a 5% sodium bicarbonate solution.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation to obtain octyl acetate. A reported yield for a similar procedure is 51.66%.[1]

Synthesis of Octyl Crotonate via Fischer Esterification
  • Materials: Crotonic acid, 1-octanol, concentrated sulfuric acid, benzene (or another suitable solvent for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine crotonic acid, 1-octanol, and a catalytic amount of concentrated sulfuric acid in benzene.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed (approximately 12 hours).

    • Work-up the reaction mixture as described for the Fischer esterification of this compound.

Synthesis of Octyl Octanoate via Enzymatic Esterification
  • Materials: Octanoic acid, 1-octanol, immobilized lipase (e.g., from Candida antarctica), molecular sieves (optional, to remove water).

  • Procedure:

    • In a flask, combine equimolar amounts of octanoic acid and 1-octanol.

    • Add the immobilized lipase (typically 5-10% by weight of the substrates).

    • If desired, add activated molecular sieves to remove the water produced during the reaction.

    • Stir the mixture at a controlled temperature (e.g., 40-60 °C) for 24-48 hours.

    • Monitor the reaction progress by analyzing aliquots (e.g., by gas chromatography).

    • Once the reaction reaches equilibrium or completion, filter off the immobilized enzyme (which can be washed and reused).

    • The product can be purified by vacuum distillation if necessary.

Visualizing Synthesis Pathways and Comparisons

The following diagrams, generated using the DOT language, illustrate the logical flow and relationships of the synthesis methodologies.

Synthesis_Comparison cluster_target This compound Synthesis cluster_alternatives Alternative Ester Synthesis Fischer Fischer Esterification Product_Target This compound Fischer->Product_Target Wittig Wittig Reaction Wittig->Product_Target Precursor_Acid 2-Methylisocrotonic Acid Precursor_Acid->Fischer Precursor_Aldehyde Propanal Precursor_Aldehyde->Wittig Precursor_Bromoester Ethyl 2-bromopropionate Precursor_Bromoester->Wittig Fischer_Alt Fischer Esterification Product_Alternatives Octyl Acetate Octyl Crotonate Octyl Octanoate Fischer_Alt->Product_Alternatives Enzymatic_Alt Enzymatic Esterification Enzymatic_Alt->Product_Alternatives (for Octyl Octanoate)

Caption: Comparative overview of synthesis pathways.

Experimental_Workflow Start Select Synthesis Route Reactants Combine Reactants & Catalyst/Reagent Start->Reactants Reaction Perform Reaction (Heating/Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Reaction Work-up (Extraction/Washing) Monitoring->Workup Complete Drying Drying of Organic Phase Workup->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Analysis (NMR, GC-MS, etc.) Purification->Analysis

Caption: General experimental workflow for ester synthesis.

References

A Spectroscopic Showdown: Distinguishing Cis and Trans Isomers of 2-Methylisocrotonates

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of the geometric isomers of 2-methylisocrotonates, commonly known as tiglates (trans) and angelates (cis), reveals key differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra. These distinctions are critical for researchers in synthetic chemistry, natural product analysis, and drug development for unambiguous identification and characterization of these compounds.

This guide provides a comparative analysis of the spectroscopic data for the cis and trans isomers of 2-methylisocrotonates, supported by experimental data. The primary focus will be on the ethyl esters, ethyl tiglate (trans) and ethyl angelate (cis), as representative examples.

Key Spectroscopic Differences

The geometric constraints of the cis and trans isomers lead to distinct electronic environments for the constituent atoms and different vibrational energies of the chemical bonds. These differences are readily observable in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers of 2-methylisocrotonates. The spatial arrangement of the substituents around the C=C double bond influences the chemical shifts of the protons and carbon atoms.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum, the chemical shift of the vinyl proton and the protons of the methyl groups are particularly informative. Generally, the vinyl proton of the trans isomer (tiglate) appears at a lower field (higher ppm) compared to the cis isomer (angelate). This is due to the deshielding effect of the carbonyl group on the vinyl proton in the trans configuration.

Proton Ethyl Tiglate (trans) Chemical Shift (ppm) Ethyl Angelate (cis) Chemical Shift (ppm)
Vinyl-H~6.8~6.1
=C-CH₃~1.8~2.0
C=C-CH₃~1.8~1.9
O-CH₂-CH₃~4.2~4.1
O-CH₂-CH₃~1.3~1.2

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy:

The ¹³C NMR spectra also show characteristic differences between the two isomers. The chemical shifts of the carbonyl carbon, the olefinic carbons, and the methyl carbons are all affected by the stereochemistry.

Carbon Ethyl Tiglate (trans) Chemical Shift (ppm) Ethyl Angelate (cis) Chemical Shift (ppm)
C=O~168~167
=C-CO₂Et~129~128
=CH~137~139
=C-CH₃~12~16
C=C-CH₃~14~21
O-CH₂-CH₃~60~60
O-CH₂-CH₃~14~14

Note: Chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of the functional groups in the molecule. For α,β-unsaturated esters like 2-methylisocrotonates, the stretching frequency of the C=O and C=C bonds are of particular interest. The C=O stretching vibration for α,β-unsaturated esters typically appears in the range of 1730-1715 cm⁻¹.[1] Subtle differences in this region may be observed between the cis and trans isomers. A more distinct difference can often be found in the fingerprint region (below 1500 cm⁻¹), where out-of-plane C-H bending vibrations occur.

Vibrational Mode Methyl Tiglate (trans) Wavenumber (cm⁻¹) Methyl Angelate (cis) Wavenumber (cm⁻¹)
C=O Stretch~1720~1725
C=C Stretch~1650~1645

Note: Wavenumbers are approximate and can vary based on the sampling method (e.g., liquid film, KBr pellet).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of cis and trans isomers of 2-methylisocrotonates.

G Workflow for Spectroscopic Comparison of Isomers cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Analysis cluster_3 Comparative Analysis Isomers Cis and Trans Isomers Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) for NMR Isomers->Dissolution Neat Preparation of Neat Liquid Film for IR Isomers->Neat NMR 1H and 13C NMR Spectroscopy Dissolution->NMR IR FTIR Spectroscopy Neat->IR Processing Data Processing (e.g., Fourier Transform, Phasing, Baseline Correction) NMR->Processing IR->Processing Interpretation Spectral Interpretation (Peak Picking, Integration, Assignment) Processing->Interpretation Comparison Comparison of Chemical Shifts and Vibrational Frequencies Interpretation->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for the spectroscopic comparison of geometric isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: Spectra are acquired on a Fourier transform NMR spectrometer, for example, at a proton frequency of 400 or 500 MHz.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 256 or more) and a longer relaxation delay may be necessary.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phasing and baseline correction. For ¹H NMR, the spectra are calibrated to the TMS signal at 0.00 ppm, and the signals are integrated. For ¹³C NMR, the spectra are also referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are then identified.

References

Navigating the Analytical Landscape of Octyl Esters: A Comparative Guide to Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fragrance and flavor compounds, the availability of high-quality Certified Reference Materials (CRMs) is paramount for ensuring the accuracy and reliability of experimental data. This guide addresses the challenge of sourcing a CRM for Octyl 2-methylisocrotonate and provides a comprehensive comparison of readily available, structurally similar alternatives. Furthermore, it details the necessary experimental protocols for their analysis and outlines the pathway for developing a custom CRM.

Presently, a commercially available Certified Reference Material (CRM) for this compound (CAS No. 61692-84-0) has not been identified from major suppliers. This guide, therefore, focuses on viable alternatives and the methodologies for their use. For applications requiring this specific compound, custom synthesis remains a feasible option, with several companies offering such services.

Alternative Certified Reference Materials: A Comparative Analysis

In the absence of a dedicated CRM for this compound, several structurally related octyl esters are available as certified reference materials. These compounds can serve as suitable alternatives for method development, validation, and quality control in fragrance and flavor analysis. The following table provides a comparative overview of key physicochemical and analytical properties for three such alternatives: Octyl 2-methyl butyrate, Octyl crotonate, and Octyl octanoate.

PropertyOctyl 2-methyl butyrateOctyl crotonateOctyl octanoate
CAS Number 29811-50-5[1]22874-79-9[2]2306-88-9[3]
Molecular Formula C13H26O2[1]C12H22O2[]C16H32O2[3]
Molecular Weight 214.35 g/mol [5]198.30 g/mol []256.42 g/mol [3]
Boiling Point Not specified251-253 °C[2]307 °C[6]
Flash Point 104.44 °C[1]118.33 °C[2]139.44 °C[3]
Density Not specified0.886 g/cm³[]0.859 g/mL at 25 °C[6]
Refractive Index Not specified1.444[]1.435 at 20 °C[6]
Purity (Typical) ≥98%≥95%[2]≥98%[6]
Analytical Techniques GC-MS, NMR[5][7]GC-MS, IR[8]GC-MS, 13C-NMR[3][9][10]

Experimental Protocols

Accurate and reproducible analysis of fragrance compounds relies on well-defined experimental protocols. Below are detailed methodologies for the two primary analytical techniques employed in this field: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Analysis

GC-MS is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures like fragrances.[11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890 GC with 5977A MSD).

  • Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used for fragrance analysis.

Method Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split ratio 50:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold: Maintain 240 °C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

Data Analysis: Component identification is achieved by comparing the acquired mass spectra with established spectral libraries such as NIST and Wiley. Retention indices can also be used for more definitive identification.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary ratio method of analysis that allows for the determination of compound purity with traceability to the International System of Units (SI) when a certified reference material is used as an internal standard.[12]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher).

  • High-precision analytical balance.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample and a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).

  • Transfer the solution to an NMR tube.

Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): A long relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate quantification. A typical starting point is 30-60 seconds.

  • Number of Scans: Sufficient scans should be acquired to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

  • Spectral Width: Cover the entire proton chemical shift range (e.g., 0-12 ppm).

Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing Key Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate critical workflows in the development and application of certified reference materials for fragrance analysis.

crm_production_workflow cluster_synthesis Material Production cluster_characterization Characterization & Certification synthesis Synthesis or Sourcing of Raw Material purification Purification synthesis->purification homogeneity Homogeneity Testing purification->homogeneity stability Stability Assessment homogeneity->stability value_assignment Value Assignment (qNMR, etc.) stability->value_assignment uncertainty Uncertainty Estimation value_assignment->uncertainty certificate Issuance of Certificate uncertainty->certificate

Workflow for Certified Reference Material (CRM) Production.

analytical_workflow start Sample Receipt sample_prep Sample Preparation (Dilution, etc.) start->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis qnmr_analysis qNMR Analysis sample_prep->qnmr_analysis data_processing Data Processing & Analysis gcms_analysis->data_processing qnmr_analysis->data_processing report Reporting & Certificate of Analysis data_processing->report

Analytical Workflow for Fragrance Quality Control.

References

Inter-laboratory study on the analysis of Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

An is crucial for establishing standardized and reliable analytical methods for quality control and regulatory compliance within the cosmetics and fragrance industry. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), for the quantitative analysis of Octyl 2-methylisocrotonate. This document is intended for researchers, scientists, and drug development professionals to provide supporting experimental data and detailed methodologies.

Comparison of Analytical Methods

Gas chromatography is a preferred technique for the analysis of volatile fragrance compounds, while liquid chromatography is suitable for non-volatile or thermally unstable substances. Both GC-MS and HPLC-DAD are powerful techniques for the identification and quantification of chemical compounds. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a "gold standard" for the analysis of volatile compounds like fragrance ingredients.[1] HPLC is a versatile technique that separates components in a liquid mobile phase, making it suitable for a wide range of analytes.[2]

Data Presentation

The following tables summarize hypothetical quantitative data from a proposed inter-laboratory study involving ten participating laboratories. These tables are designed to reflect typical results for method validation and comparison.

Table 1: Comparison of Method Performance Parameters for the Analysis of this compound.

ParameterGC-MSHPLC-DADAcceptance Criteria
Linearity (R²) 0.99920.9989≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%98-102%
Precision (RSD%)
- Repeatability< 1.5%< 2.0%< 2%
- Intermediate Precision< 2.8%< 3.5%< 3%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.3 µg/mLReportable
Robustness RobustRobustConsistent performance

Table 2: Inter-laboratory Study Results for the Quantification of this compound in a Spiked Placebo Cream (Target Concentration = 10 µg/g).

LaboratoryGC-MS Result (µg/g)HPLC-DAD Result (µg/g)
19.9810.12
210.059.89
39.9210.21
410.119.95
59.8910.08
610.029.91
710.1510.18
89.969.85
910.0810.25
109.949.99
Mean 10.01 10.04
Standard Deviation 0.08 0.15
RSD% 0.80% 1.49%

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh 1 g of the cosmetic product into a 20 mL headspace vial.

  • Add 5 mL of methanol and an internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to ensure thorough mixing.

  • Equilibrate the vial at 80°C for 20 minutes before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

High-Performance Liquid Chromatography (HPLC-DAD) Protocol

1. Sample Preparation:

  • Accurately weigh 1 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and an internal standard.

  • Vortex for 2 minutes, then sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

  • Column: C18 (150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • DAD Wavelength: 220 nm

Mandatory Visualization

The following diagram illustrates the workflow of the proposed inter-laboratory study.

G cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives and Scope B Select Analytical Methods for Comparison (GC-MS and HPLC-DAD) A->B C Develop and Validate Standardized Protocols B->C D Prepare and Distribute Homogenized Samples and Reference Standards to Participating Labs C->D E Participating Laboratories (1-10) Analyze Samples Using Both Protocols D->E F Collect Raw Data and Chromatograms E->F G Statistical Analysis of Results (Accuracy, Precision, Linearity, etc.) F->G H Compare Performance of GC-MS and HPLC-DAD G->H I Draft Final Report and Recommendations H->I

Caption: Workflow for the proposed inter-laboratory study on this compound analysis.

References

Comparing the efficacy of different catalysts for Octyl 2-methylisocrotonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Octyl 2-methylisocrotonate, a valuable compound in various chemical industries, can be achieved through several catalytic pathways. The efficiency of this synthesis is highly dependent on the choice of catalyst, which influences reaction rates, yields, and overall process sustainability. This guide provides a comparative overview of different catalyst types applicable to the synthesis of this compound, supported by experimental data from analogous esterification and transesterification reactions.

Executive Summary

Data Presentation: Catalyst Performance in Analogous Ester Syntheses

Due to the absence of specific comparative data for this compound, the following table summarizes the performance of various catalysts in the synthesis of other relevant esters, such as octyl acetate and 2-octyl acrylate. This data provides a valuable benchmark for selecting catalysts for the target synthesis.

Catalyst TypeSpecific Catalyst ExampleSubstrate 1Substrate 2ProductYield (%)Reaction TimeTemperature (°C)Citation
Homogeneous Acid Sulfuric Acid (H₂SO₄)Acetic Acidn-OctanolOctyl Acetate~90%4 hours110[1]
Organometallic Ethyl TitanateEthyl Acrylate2-Octanol2-Octyl AcrylateHighNot Specified90-130[2]
Organometallic Dioctyltin LaurateMethyl Angelaten-Octyl Alcoholn-Octyl AngelateNot SpecifiedNot SpecifiedNot Specified[3]
Heterogeneous Acid Amberlyst 15Acetic Acidn-OctanolOctyl AcetateHigh3 hours90[4]
Enzymatic Novozym 435 (Lipase)Vinyl AcetateOctanolOctyl Acetate97.390 minutes40[5]

Experimental Protocols

Homogeneous Acid Catalysis (Fischer Esterification)

The Fischer esterification is a classic method for synthesizing esters from a carboxylic acid and an alcohol using a strong acid catalyst.

General Procedure:

  • 2-methylisocrotonic acid and an excess of octanol are mixed in a round-bottom flask.

  • A catalytic amount of sulfuric acid (typically 1-5 mol%) is added to the mixture.

  • The reaction mixture is heated to reflux (around 110-140°C) with continuous stirring.

  • Water produced during the reaction is removed, often using a Dean-Stark apparatus, to drive the equilibrium towards the product.

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

  • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the excess octanol is removed under reduced pressure.

  • The final product, this compound, is purified by distillation.

Organometallic Catalysis (Transesterification)

General Procedure:

  • A lower alkyl ester of 2-methylisocrotonic acid (e.g., methyl 2-methylisocrotonate) and octanol are combined in a reaction vessel.

  • An organometallic catalyst, such as ethyl titanate or dioctyltin laurate (typically 0.1-1 mol%), is added.

  • The mixture is heated (in the range of 90-150°C) with stirring.

  • The lower-boiling alcohol byproduct (e.g., methanol) is removed by distillation to shift the equilibrium towards the formation of the desired octyl ester.

  • Reaction completion is monitored by GC or NMR spectroscopy.

  • The catalyst can be removed by washing or filtration, depending on its properties.

  • The crude product is then purified by vacuum distillation.[2][3]

Heterogeneous Acid Catalysis

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, simplifying product purification and catalyst recycling.

General Procedure:

  • 2-methylisocrotonic acid, octanol, and a solid acid catalyst (e.g., Amberlyst 15) are combined in a reactor.

  • The mixture is heated to the desired temperature (e.g., 90-120°C) with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Water is removed as it is formed, for example, by azeotropic distillation.

  • The reaction is monitored until the desired conversion is achieved.

  • After the reaction, the catalyst is simply filtered off from the hot reaction mixture.

  • The filtrate containing the product is then worked up as described for homogeneous acid catalysis to isolate the pure this compound.[4]

Enzymatic Catalysis

Enzymatic catalysis, typically using lipases, is a green and highly selective method for ester synthesis, often proceeding under mild conditions.

General Procedure:

  • A lower alkyl ester of 2-methylisocrotonic acid (e.g., vinyl 2-methylisocrotonate, as the vinyl ester is a good acyl donor) and octanol are mixed in a suitable solvent (or solvent-free).

  • An immobilized lipase, such as Novozym 435, is added to the mixture.

  • The reaction is incubated at a mild temperature (e.g., 40-60°C) with gentle agitation.

  • The progress of the reaction is monitored over time.

  • Upon completion, the enzyme is removed by filtration and can be reused.

  • The product is purified from the remaining substrates, typically by vacuum distillation or chromatography.[5]

Mandatory Visualization

Experimental_Workflow cluster_reactants Reactants cluster_catalyst Catalyst Selection cluster_reaction Reaction cluster_workup Work-up & Purification Reactant1 2-Methylisocrotonic Acid or its Ester Reaction Mixing & Heating (with byproduct removal) Reactant1->Reaction Reactant2 Octanol Reactant2->Reaction Catalyst Homogeneous Acid Organometallic Heterogeneous Acid Enzymatic Catalyst->Reaction Workup Catalyst Removal Washing Drying Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for catalyst comparison in this compound synthesis.

Synthesis_Pathways cluster_esterification Fischer Esterification cluster_transesterification Transesterification Acid 2-Methylisocrotonic Acid Ester1 This compound Acid->Ester1 + Octanol (H+ catalyst) Alcohol1 Octanol StartEster Methyl 2-methylisocrotonate EndEster This compound StartEster->EndEster + Octanol (Catalyst) Alcohol2 Octanol

Caption: Primary synthesis pathways for this compound.

References

Performance Evaluation of Octyl Esters as Dermal Permeation Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Octyl 2-methylisocrotonate and other structurally related octyl esters for their potential application as dermal permeation enhancers. Due to a notable lack of specific experimental data on this compound in peer-reviewed literature, this document establishes a comparative framework based on the known properties of similar ester compounds and general principles of skin penetration enhancement.

Introduction to Octyl Esters in Dermal Applications

Octyl esters are a class of chemical compounds recognized for their lipophilic nature, which makes them candidates for formulation as vehicles or penetration enhancers in topical and transdermal drug delivery systems. Their ability to integrate into the lipid matrix of the stratum corneum is a key factor in their potential to reversibly reduce the barrier function of the skin, thereby facilitating the passage of active pharmaceutical ingredients (APIs).

This compound, also known as tiglic acid, octyl ester, is primarily documented in the fragrance and flavor industries. However, its structural characteristics—an eight-carbon alkyl chain and an ester functional group—are features commonly found in known chemical penetration enhancers.

Comparative Performance of Octyl Esters

While direct experimental data for this compound is scarce, we can infer its potential performance by examining structurally similar octyl esters and the established structure-activity relationships of chemical penetration enhancers.[1][2] The efficacy of an ester as a penetration enhancer is often influenced by the length of its alkyl chain, the degree of unsaturation, and the nature of the acid moiety.[3]

CompoundStructureKnown ApplicationsPotential as a Permeation Enhancer (Inferred)Supporting Evidence/Rationale
This compound CH₃CH=C(CH₃)COO(CH₂)₇CH₃Fragrance, FlavorHypothetical: The C8 alkyl chain and ester group suggest potential for lipid fluidization in the stratum corneum. The double bond and branching in the acid moiety may influence its interaction with lipid packing.No direct experimental data found. Performance is inferred based on the general properties of octyl esters as penetration enhancers.
Octyl Salicylate Sunscreen agentDemonstrated: Acts as a skin penetration enhancer by increasing drug diffusivity in the skin.[4]Experimental studies have shown its ability to enhance the permeation of drugs like fentanyl.[4]
Octyl Methoxycinnamate Sunscreen agentDemonstrated: Its permeability through the skin can be significantly increased with the use of chemical enhancers, implying it interacts with the stratum corneum.Studies have investigated its skin permeation in the presence of various enhancers, indicating it can cross the skin barrier.
Octyl Palmitate Emollient, MoisturizerInferred: Commonly used in topical formulations. Its long alkyl chain can disrupt the ordered structure of the stratum corneum lipids.Widely used in cosmetics for its skin-feel properties; its lipophilicity is conducive to interaction with the skin barrier.
Octyl Stearate Emollient, Thickening AgentInferred: Similar to octyl palmitate, its long, saturated alkyl chain can fluidize the lipid bilayers of the stratum corneum.Its physicochemical properties are similar to other known lipid-disrupting agents.

Experimental Protocols for Evaluation

To rigorously assess the performance of this compound as a dermal permeation enhancer, the following experimental protocols are recommended:

In Vitro Skin Permeation Studies

This experiment is fundamental to determining the efficacy of a potential penetration enhancer.

Objective: To quantify the permeation of a model drug across a skin membrane in the presence and absence of this compound.

Methodology:

  • Skin Preparation: Excised human or animal (e.g., porcine) skin is mounted on Franz diffusion cells, with the stratum corneum facing the donor compartment.

  • Formulation Preparation: Solutions or gels of a model drug (e.g., caffeine, ibuprofen) are prepared with and without varying concentrations of this compound.

  • Permeation Study: The formulations are applied to the skin surface in the donor compartment. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline) and maintained at a constant temperature (32°C or 37°C).

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and analyzed for the concentration of the model drug using a validated analytical method (e.g., HPLC).

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and the enhancement ratio (ER) are calculated.

Stratum Corneum Lipid Fluidization Assay

This assay helps to elucidate the mechanism by which the enhancer alters the skin barrier.

Objective: To assess the effect of this compound on the organization of the stratum corneum lipids.

Methodology:

  • Stratum Corneum Isolation: The stratum corneum is separated from the full-thickness skin using techniques such as heat separation or enzymatic digestion.

  • Treatment: The isolated stratum corneum is treated with a solution of this compound.

  • Biophysical Analysis: Techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Differential Scanning Calorimetry (DSC) are used to analyze the treated and untreated stratum corneum.

    • FTIR: Changes in the peak positions of the C-H stretching vibrations can indicate lipid fluidization.

    • DSC: A shift in the phase transition temperatures of the stratum corneum lipids suggests a disruption of their ordered structure.

Visualizing the Mechanisms

Proposed Mechanism of Action for Octyl Ester Penetration Enhancers

G cluster_0 Stratum Corneum cluster_1 Enhancer Interaction cluster_2 Drug Permeation Lipid_Bilayer Ordered Lipid Bilayer Hydrophilic Heads Lipophilic Tails Disrupted_Lipid Disrupted Lipid Bilayer Increased Fluidity Lipid_Bilayer->Disrupted_Lipid Disrupts packing Octyl_Ester This compound Octyl_Ester->Lipid_Bilayer Intercalates into lipid matrix Enhanced_Permeation Enhanced Permeation Disrupted_Lipid->Enhanced_Permeation API Active Pharmaceutical Ingredient API->Disrupted_Lipid Increased partitioning and diffusion

Caption: Proposed mechanism of action for octyl ester penetration enhancers.

Experimental Workflow for In Vitro Permeation Study

G prep Skin Preparation franz Franz Diffusion Cell Setup prep->franz form Formulation with/without This compound form->franz sample Receptor Fluid Sampling franz->sample hplc HPLC Analysis sample->hplc data Data Analysis (Flux, Enhancement Ratio) hplc->data

Caption: Experimental workflow for an in vitro skin permeation study.

Conclusion and Future Directions

While this compound is an established fragrance ingredient, its potential as a dermal permeation enhancer remains largely unexplored in publicly available scientific literature. Based on the structure-activity relationships of similar octyl esters, it is plausible that this compound could exhibit penetration-enhancing properties.

Future research should focus on conducting the outlined experimental protocols to generate empirical data on its efficacy and mechanism of action. A direct comparison with well-characterized enhancers such as octyl salicylate would be crucial in determining its relative performance and potential for application in transdermal and topical drug delivery systems. Such studies would not only fill the existing data gap but also potentially introduce a novel excipient for pharmaceutical formulations.

References

Safety Operating Guide

Navigating the Disposal of Octyl 2-methylisocrotonate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for handling and disposing of specific chemical compounds is paramount. This guide provides essential safety and logistical information for the disposal of Octyl 2-methylisocrotonate, ensuring compliance with regulatory standards and fostering a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not identified in the search results, general principles of chemical waste management, along with data from structurally similar compounds, can guide its proper disposal. It is imperative to treat this compound as a hazardous waste unless confirmed otherwise by a specific SDS or appropriate analytical testing.

Immediate Safety and Disposal Protocol

The disposal of this compound should be managed through an approved hazardous waste program.[1] Under no circumstances should this chemical be disposed of in regular trash or poured down the drain without explicit written permission from Environmental Health and Safety (EHS) personnel.[1]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Store this compound waste in a chemically compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][2]

    • Ensure the container is in good condition, with no leaks or cracks, and has a secure, tightly fitting cap.[3][4] The container must be kept closed except when adding waste.[2][4]

    • Do not use food-grade containers for hazardous waste storage.[3]

  • Labeling:

    • Affix a hazardous waste tag to the container.[1]

    • The label must include the full, common chemical name "this compound" (no abbreviations or chemical formulas), the quantity of waste, the date of waste generation, and the place of origin (department and room number).[1]

    • The words "Hazardous Waste" must be clearly visible on the label.[1]

    • Indicate the appropriate hazard pictograms. Based on similar compounds, this may include a pictogram for flammability.[5][6]

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" at or near the point of generation.[2][3]

    • Segregate the waste from incompatible materials. For instance, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[3]

  • Disposal Request:

    • Submit a completed Hazardous Waste Information Form to your institution's EHS office to request a pickup.[1]

Quantitative Data for Chemical Waste Disposal

The following table summarizes key quantitative parameters relevant to the disposal of chemical waste, based on general guidelines and data for similar compounds.

ParameterGuideline/ValueSource
pH Range for Drain Disposal (with permission) 5.0 - 12.5[3]
Maximum Hazardous Waste in Satellite Accumulation Area 55 gallons[2]
Maximum Acutely Toxic Waste in Satellite Accumulation Area 1 quart (liquid) or 1 kilogram (solid)[2]
Flash Point (Methyl Crotonate) -1 °C / 30.2 °F[5]
Flash Point (Octyl Acetate) 86 °C[6]
Flash Point (Octyl Isobutyrate) > 93.3 °C[7]

Note: The flash points of similar compounds suggest that this compound may be a combustible or flammable liquid and should be handled accordingly.

Experimental Protocols

Triple Rinsing of Empty Containers:

For a container that held a toxic or poisonous chemical to be disposed of as regular trash, it must be triple-rinsed.[4]

  • Rinse the container three times with a solvent capable of removing the chemical residue.

  • Collect the rinsate and treat it as hazardous waste.[4]

  • After the solvent rinse, rinse the container three more times with water.

  • Allow the container to air dry completely before disposal in the regular trash.[4]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

ChemicalDisposalWorkflow start Chemical Waste Generated is_hazardous Is the waste hazardous? start->is_hazardous trash_disposal Dispose in approved trash container is_hazardous->trash_disposal No hazardous_waste Manage as Hazardous Waste is_hazardous->hazardous_waste Yes/Uncertain drain_disposal Dispose down drain (with EHS permission) containerize Select & Fill Compatible Container hazardous_waste->containerize label Label with Hazardous Waste Tag containerize->label store Store in Satellite Accumulation Area label->store request_pickup Request EHS Waste Pickup store->request_pickup

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for detailed instructions.

References

Personal protective equipment for handling Octyl 2-methylisocrotonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Octyl 2-methylisocrotonate

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, such as other crotonate and octyl esters. It is imperative to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a combustible liquid that may cause skin and eye irritation.[1][2][3][4]

Anticipated Hazards:

  • Physical Hazards: Combustible liquid.[3] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.[3]

  • Health Hazards: May cause skin and eye irritation.[1][2][4] Inhalation of vapors or mists may cause respiratory tract irritation.[2] Ingestion may be harmful.[2]

Comparative Data of Structurally Similar Compounds

The following table summarizes key quantitative data from safety data sheets of structurally similar compounds to provide a comparative overview.

PropertyMethyl CrotonateOctyl CrotonateMethyl Caprylate (synonym for a related compound)
Physical State LiquidColorless Clear Liquid (est.)Liquid
Appearance Colorless--
Odor OdorlessFruity, winey, mushroom-
Boiling Point 120 °C / 248 °F251-253 °C @ 760 mm Hg-
Flash Point -1 °C / 30.2 °F118.33 °C / 245 °F (TCC)-
Autoignition Temperature No data available-290 °C / 554 °F

Data sourced from publicly available safety data sheets.[2][4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Wear safety glasses with side-shields (or goggles) conforming to EN166 or NIOSH standards.[2]
Face Protection In addition to eye protection, use a face shield when there is a splash hazard.
Hand Protection Wear protective gloves. Given the lack of specific data, nitrile or neoprene gloves are a reasonable starting point. breakthrough time and glove thickness should be considered.
Skin and Body Protection Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[4]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be required.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Handle this compound exclusively within a chemical fume hood.[2]

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin and eyes.[2]

    • Avoid inhalation of vapor or mist.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][3] No smoking.[1][3]

    • Use non-sparking tools.[1]

    • Take precautionary measures against static discharge.[3]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Store away from incompatible materials and sources of ignition.[3]

First Aid Measures
  • After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1][4]

  • After Skin Contact: Take off immediately all contaminated clothing.[3] Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.

  • After Inhalation: Move the person into fresh air.[2][3] If not breathing, give artificial respiration.[2] If symptoms persist, call a physician.

  • After Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.

Spill and Disposal Plan
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Remove all sources of ignition.[2]

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, closed container for disposal.[2]

    • Clean the spill area thoroughly.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[1][3]

    • Do not allow the product to enter drains.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Visualization

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Standard Operating Procedure for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_emergency 4. Emergency Procedures cluster_disposal 5. Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Keep Container Closed handle1->handle2 handle3 Avoid Contact & Inhalation handle2->handle3 handle4 Control Ignition Sources handle3->handle4 store1 Tightly Closed Container handle4->store1 spill Spill handle4->spill exposure Exposure handle4->exposure store2 Cool, Dry, Ventilated Area store1->store2 dispose1 Collect Waste in Sealed Containers store2->dispose1 spill_resp Evacuate, Ventilate, Contain, Clean spill->spill_resp first_aid Administer First Aid (Eyes, Skin, Inhalation) exposure->first_aid spill_resp->dispose1 first_aid->dispose1 dispose2 Dispose via Approved Hazardous Waste Facility dispose1->dispose2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.